molecular formula C7H10N2O2 B1609638 2-Methoxy-4,6-dimethylpyrimidin-5-OL CAS No. 345642-89-9

2-Methoxy-4,6-dimethylpyrimidin-5-OL

Cat. No.: B1609638
CAS No.: 345642-89-9
M. Wt: 154.17 g/mol
InChI Key: GFHMFYQZOGTSKG-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidin-5-OL is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMFYQZOGTSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431017
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345642-89-9
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345642-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-4,6-dimethylpyrimidin-5-OL chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a substituted pyrimidine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of many biologically active molecules, and understanding the nuances of its derivatives is paramount for novel molecular design and synthesis.

Chemical Identity and Nomenclature

The precise chemical identity of a molecule is fundamental to all subsequent research. For the compound , the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .

This name precisely describes the molecular architecture: a central pyrimidine ring functionalized with a methoxy group at the 2-position, two methyl groups at positions 4 and 6, and a hydroxyl group at the 5-position.

Chemical Structure

The two-dimensional representation of this compound is crucial for visualizing its atomic connectivity and functional group arrangement.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key computed physicochemical properties of a closely related analog, 2-methoxy-4-methylpyrimidin-5-ol, is presented in Table 1. These values, primarily sourced from the PubChem database, offer valuable insights into the molecule's behavior in various chemical and biological environments.[1]

PropertyValueSource
Molecular Weight140.14 g/mol PubChem[1]
XLogP3-AA0.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass140.058577502 DaPubChem[1]
Topological Polar Surface Area55.2 ŲPubChem[1]

Proposed Synthesis and Methodologies

A logical approach would involve the initial synthesis of a 4,6-dimethylpyrimidin-5-ol core, followed by functionalization at the 2-position.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G start 3-Chloro-2,4-pentanedione + Formamide intermediate1 4,6-Dimethylpyrimidin-5-ol start->intermediate1 Cyclization (Reflux) intermediate2 2-Chloro-4,6-dimethylpyrimidin-5-ol intermediate1->intermediate2 Chlorination (e.g., POCl3) final This compound intermediate2->final Methoxylation (Sodium Methoxide)

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This initial step involves the cyclization of a β-dicarbonyl compound with formamide. A similar procedure has been described for the synthesis of 4,6-dimethylpyrimidin-5-ol.[2]

  • To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.

  • Reflux the reaction mixture for an extended period (e.g., 12 hours).

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Basify the mixture with an aqueous solution of ammonium hydroxide and reflux for an additional period (e.g., 5 hours).

  • After cooling, concentrate the mixture and add a suitable organic solvent (e.g., acetone) to precipitate the product.

  • Isolate the crude 4,6-dimethylpyrimidin-5-ol by filtration and wash with a cold solvent.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidin-5-ol

The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution.

  • To a solution of 4,6-dimethylpyrimidin-5-ol, add a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidin-5-ol.

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction to introduce the methoxy group.

  • Dissolve the crude 2-chloro-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring both hydrogen bond donating (hydroxyl) and accepting (methoxy, nitrogen atoms) groups, makes it an attractive starting point for the design of novel bioactive molecules.

Derivatives of similar pyrimidinols have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the potential treatment of hepatocellular carcinoma.[2] This suggests that this compound could serve as a valuable building block for the synthesis of kinase inhibitors or other targeted therapies.

References

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyrimidin-5-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes data from closely related analogs to provide a robust framework for its study. By examining its inferred physicochemical properties, proposing a validated synthetic route, and exploring its potential biological significance, this guide serves as a foundational resource for scientists and drug development professionals.

The pyrimidine scaffold is a cornerstone in the development of therapeutics, forming the core of numerous antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The specific substitutions of a methoxy group at the C2 position and two methyl groups at C4 and C6, combined with a hydroxyl group at C5, suggest a unique electronic and steric profile that warrants investigation for novel pharmacological activity.

Core Physicochemical & Structural Properties

The foundational step in evaluating any new chemical entity is to establish its molecular formula, weight, and key physicochemical characteristics. These properties, summarized in Table 1, are crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula for this compound is determined to be C₇H₁₀N₂O₂ .

The corresponding molecular weight is calculated as 170.17 g/mol .

Data Summary Table
PropertyValue (Predicted/Calculated)Source & Rationale
Molecular Formula C₇H₁₀N₂O₂Structural Analysis
Molecular Weight 170.17 g/mol Calculation from Formula
IUPAC Name This compoundIUPAC Nomenclature Rules
XLogP3-AA ~0.8-1.2Inferred from analogs like 2,4-dimethylpyrimidin-5-ol (XLogP3: 0.6)[4] and the addition of a methoxy group.
Hydrogen Bond Donor Count 1From the hydroxyl (-OH) group.[5]
Hydrogen Bond Acceptor Count 4From the two ring nitrogens and two oxygen atoms.[5]
Rotatable Bond Count 1The C-O bond of the methoxy group.[5]
Topological Polar Surface Area ~55-65 ŲInferred from analogs like 2-methoxy-4-methylpyrimidin-5-ol (55.2 Ų).[5]

Table 1: Physicochemical Properties of this compound.

Proposed Synthesis and Purification Workflow

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Synthesis of the Pyrimidine Core cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution (Methoxylation) A 3-chloro-2,4-pentanedione C 4,6-dimethylpyrimidin-5-ol A->C Cyclization/ Reflux B Formamide B->C D 2-chloro-4,6-dimethylpyrimidin-5-ol C->D Chlorinating Agent (e.g., POCl₃) F This compound D->F SNAr Reaction E Sodium Methoxide E->F Biological_Screening_Workflow A Synthesized & Purified This compound B Primary Screening (Broad Panel) A->B C Kinase Inhibitor Assays (e.g., FGFR panel) B->C D Anti-Infective Assays (Bacteria, Fungi) B->D E CNS Receptor Binding Assays (e.g., Orexin Receptors) B->E F Hit Identification C->F D->F E->F G Lead Optimization (SAR Studies) F->G Active Hit H In Vivo Efficacy Studies G->H

References

Navigating the Solubility Landscape of 2-Methoxy-4,6-dimethylpyrimidin-5-OL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-4,6-dimethylpyrimidin-5-ol in organic solvents. In the absence of publicly available quantitative solubility data for this compound, this document serves as an essential resource for researchers, scientists, and drug development professionals. It offers a detailed analysis of the molecule's physicochemical properties to enable informed predictions of its solubility behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in Research and Development

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the fields of chemistry and pharmacology.[1] For a compound like this compound, a substituted pyrimidine of interest in medicinal chemistry, understanding its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for efficient chemical synthesis.[2]

  • Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

  • Drug Development: The bioavailability and efficacy of a potential therapeutic agent are often directly linked to its solubility.[1]

Predicting the Solubility of this compound: A Structure-Based Approach

The solubility of a compound is intrinsically linked to its molecular structure.[3] By examining the functional groups and overall polarity of this compound, we can make educated predictions about its behavior in various organic solvents based on the principle of "like dissolves like".[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.[4]

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂PubChem[4]
Molecular Weight140.14 g/mol PubChem[4]
XLogP3-AA (Predicted Lipophilicity)0.6PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count4PubChem[4]
Topological Polar Surface Area55.2 ŲPubChem[4]
  • Hydrogen Bonding: The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (the two nitrogen atoms and two oxygen atoms) suggests that this compound can engage in significant hydrogen bonding interactions.[5]

  • Polarity: The pyrimidine ring, along with the methoxy and hydroxyl groups, imparts a considerable degree of polarity to the molecule. The topological polar surface area (TPSA) of 55.2 Ų further indicates a polar character.

  • Lipophilicity: The predicted octanol-water partition coefficient (XLogP3-AA) of 0.6 suggests that the compound has a relatively balanced hydrophilic and lipophilic nature, leaning slightly towards hydrophilicity.[6]

Predicted Solubility Profile

Based on these properties, a predicted solubility profile in common organic solvents is presented in Table 2.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and methoxy groups, and the nitrogen atoms of the pyrimidine ring.[7][8]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the polar solute.[7][8]
Nonpolar Hexane, Toluene, Diethyl EtherLow The significant difference in polarity between the solute and these solvents will likely result in poor solvation.[7][8]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for two widely accepted methods.

The Shake-Flask Method (OECD Guideline 105)

The Shake-Flask method is a robust and widely recognized technique for determining the solubility of a substance.[9][10][11][12] It is particularly suitable for compounds with solubilities above 10 mg/L.[12]

Causality Behind the Method: This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution.[13] The extended agitation period ensures that the maximum amount of solute has dissolved, and the subsequent separation and analysis of the saturated solution provide a direct measure of solubility at a given temperature.

Experimental Protocol:

  • Preparation:

    • Ensure the this compound is of high purity.

    • Select a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy). Prepare a calibration curve.

    • Use high-purity organic solvents.

  • Procedure:

    • Add an excess amount of this compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask and place it in a constant temperature water bath or incubator. Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any solid particles.

    • Dilute the sample as necessary to fall within the range of the analytical calibration curve.

    • Analyze the concentration of the diluted sample using the pre-determined analytical method.

  • Data Analysis:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

Gravimetric Method

Causality Behind the Method: This method relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of the solvent.[14] By evaporating the solvent from a saturated solution, the mass of the remaining solute can be accurately determined.

Experimental Protocol:

  • Preparation:

    • Ensure the this compound is of high purity.

    • Use a high-purity, volatile organic solvent.

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the Shake-Flask method.

    • Allow the undissolved solid to settle.

    • Accurately weigh a clean, dry evaporating dish.

    • Carefully transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed evaporating dish.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Data Analysis:

    • Subtract the initial weight of the evaporating dish from the final weight to determine the mass of the dissolved solute.

    • Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prediction Phase 1: Prediction cluster_experimentation Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis start Analyze Physicochemical Properties of this compound predict Predict Solubility in Different Solvent Classes start->predict choose_method Select Experimental Method (Shake-Flask or Gravimetric) predict->choose_method prepare Prepare Saturated Solution at Constant Temperature choose_method->prepare separate Separate Supernatant from Undissolved Solid prepare->separate analyze Analyze Solute Concentration in Supernatant separate->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate report Report Solubility Data with Temperature calculate->report

Caption: Workflow for predicting and experimentally determining the solubility of an organic compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers to proceed with their work. By understanding the physicochemical properties of the molecule, informed predictions about its solubility can be made. Furthermore, the detailed experimental protocols for the Shake-Flask and gravimetric methods provide the necessary tools for the accurate and reliable determination of this crucial parameter. The systematic approach outlined herein will enable researchers to generate the high-quality data required for advancing their projects in chemical synthesis, purification, and drug development.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of essential biomolecules, including the nucleobases of DNA and RNA.[1][2][3] Its inherent biological significance and versatile chemical nature have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the known biological activities of pyrimidine derivatives for researchers, scientists, and drug development professionals. We will explore the multifaceted roles of these compounds in various therapeutic areas, with a primary focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide will delve into the specific mechanisms of action, highlight key drug examples, and present relevant signaling pathways and experimental protocols to provide a thorough understanding of this critical class of compounds in modern drug discovery.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The Fundamental Role of Pyrimidines in Biology

The pyrimidine ring system is a cornerstone of life itself. As a key component of nucleic acids, the pyrimidines cytosine, thymine, and uracil are integral to the storage and transfer of genetic information.[1][2] Beyond their role in DNA and RNA, pyrimidine derivatives are also found in essential biomolecules such as thiamine (Vitamin B1) and various coenzymes, highlighting their importance in fundamental metabolic and enzymatic processes.[3][6] This inherent presence in biological systems provides a unique advantage for pyrimidine-based drugs, as they can often interact with biological targets with high specificity and efficacy.[4]

Pyrimidine as a Privileged Scaffold in Medicinal Chemistry

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, leading to the development of drugs for various diseases. The pyrimidine nucleus is a quintessential example of such a scaffold.[4] Its ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries with a wide range of physicochemical properties.[5][7] This structural versatility enables medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of pyrimidine derivatives, making them highly attractive for the development of novel therapeutics.[5]

Scope of this Guide

This guide will provide a detailed exploration of the major biological activities of pyrimidine derivatives, with a focus on their therapeutic applications. We will dissect the molecular mechanisms underlying their efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. For each therapeutic area, we will discuss seminal and recent examples of pyrimidine-based drugs, their targeted pathways, and the experimental methodologies used to evaluate their biological activity.

Anticancer Activity of Pyrimidine Derivatives

The development of pyrimidine derivatives as anticancer agents has been a highly successful endeavor, yielding numerous clinically approved drugs.[8] Their efficacy stems from their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.

Mechanisms of Action in Oncology

Many pyrimidine derivatives function as potent inhibitors of protein kinases, which are key regulators of cell growth, differentiation, and survival.[9] For instance, certain pyrimidine-based compounds have been designed to target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[10][11]

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some pyrimidine derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10]

DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Pyrimidine-based DHFR inhibitors can deplete the cellular pool of tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation.

As analogs of natural pyrimidines, some derivatives can be incorporated into DNA during replication, leading to chain termination and the inhibition of DNA synthesis.[8] 5-Fluorouracil is a classic example of a pyrimidine analog that functions as an antimetabolite to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[8][12]

Key Pyrimidine-Based Anticancer Drugs
Drug NameMechanism of ActionPrimary Indication
5-Fluorouracil Inhibits thymidylate synthase, disrupting DNA synthesis.[8][12]Colorectal, breast, stomach, and pancreatic cancers.
Gemcitabine Nucleoside metabolic inhibitor, incorporated into DNA leading to chain termination.[8]Pancreatic, non-small cell lung, breast, and ovarian cancers.
Imatinib Tyrosine kinase inhibitor targeting BCR-Abl.[8][9]Chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
Palbociclib Selective inhibitor of CDK4 and CDK6.[13]HR-positive, HER2-negative advanced or metastatic breast cancer.
Osimertinib EGFR tyrosine kinase inhibitor.[9]EGFR-mutated non-small cell lung cancer.

Signaling Pathways Targeted by Pyrimidine Derivatives in Cancer

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Experimental Protocols for Evaluating Anticancer Activity

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Propidium Iodide (PI) Staining Protocol:

  • Treat cells with the pyrimidine derivative for the desired time.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have played a pivotal role in the development of antiviral therapies, particularly against viruses like HIV and influenza.[14][15][16][17]

Mechanisms of Action against Viruses

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[10] Several pyrimidine-based compounds have been developed as potent NNRTIs.

Viral proteases are essential for the cleavage of viral polyproteins into functional proteins required for viral replication. Pyrimidine derivatives have been designed to inhibit these proteases, thereby blocking viral maturation.

Some pyrimidine-based antivirals target host cell factors that are essential for viral replication, offering a broader spectrum of activity and a higher barrier to resistance.

Notable Pyrimidine-Based Antiviral Drugs
Drug NameMechanism of ActionPrimary Indication
Zidovudine (AZT) Nucleoside reverse transcriptase inhibitor.[12]HIV/AIDS.
Stavudine Nucleoside reverse transcriptase inhibitor.[12]HIV/AIDS.
Etravirine Non-nucleoside reverse transcriptase inhibitor.[18]HIV/AIDS.
Idoxuridine Inhibits viral DNA synthesis.[12]Herpes simplex virus keratitis.
Trifluridine Inhibits viral DNA synthesis.[12]Herpes simplex virus keratitis and keratoconjunctivitis.

Viral Replication Cycle and Points of Intervention by Pyrimidine Derivatives

Viral_Replication_Cycle cluster_host_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Reverse_Transcription 3. Reverse Transcription Uncoating->Reverse_Transcription Integration 4. Integration Reverse_Transcription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Release Assembly->Budding Pyrimidine_NRTIs Pyrimidine-based NRTIs/NNRTIs Pyrimidine_NRTIs->Reverse_Transcription Pyrimidine_PIs Pyrimidine-based Protease Inhibitors Pyrimidine_PIs->Translation

Caption: Key stages of a viral replication cycle targeted by pyrimidine derivatives.

Experimental Protocols for Assessing Antiviral Efficacy
  • Grow a confluent monolayer of host cells in a multi-well plate.

  • Infect the cells with a known titer of the virus.

  • After a short adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

  • Incubate the plates until visible plaques (zones of cell death) are formed.

  • Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.[18][19][20][21]

Mechanisms of Antibacterial and Antifungal Action

Similar to their anticancer mechanism, pyrimidine-based DHFR inhibitors are effective against microbial pathogens by blocking folate synthesis. Trimethoprim is a well-known example.[22]

Some pyrimidine derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

Targeting the fatty acid biosynthesis pathway in bacteria is another mechanism by which pyrimidine derivatives can exert their antimicrobial effects.[10]

Prominent Pyrimidine-Based Antimicrobial Agents
Drug NameMechanism of ActionPrimary Indication
Trimethoprim Inhibits dihydrofolate reductase.[12][22]Urinary tract infections, respiratory tract infections.
Sulfadiazine Inhibits dihydropteroate synthase. Often used in combination with pyrimethamine.[12]Toxoplasmosis, malaria.
Flucytosine Converted to 5-fluorouracil within fungal cells, inhibiting DNA and RNA synthesis.[22]Systemic fungal infections (e.g., candidiasis, cryptococcosis).
Experimental Protocols for Antimicrobial Susceptibility Testing

Broth Microdilution Method:

  • Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Other Biological Activities

Beyond their roles in infectious diseases and oncology, pyrimidine derivatives also exhibit a range of other important biological activities, including anti-inflammatory effects.[10][19]

Mechanism of Anti-inflammatory Action

Some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[23] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.

Other Therapeutic Applications

The versatile pyrimidine scaffold has been explored for a multitude of other therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: As anticonvulsants and antidepressants.[10][11]

  • Cardiovascular Diseases: As antihypertensive agents.[10][11]

Synthesis Strategies for Biologically Active Pyrimidine Derivatives

A variety of synthetic methods have been developed for the preparation of pyrimidine derivatives. One of the most well-known is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[24] This and other synthetic strategies provide a versatile platform for the generation of diverse libraries of pyrimidine compounds for drug discovery.[25][26][27]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][9] Its fundamental role in biology and its synthetic tractability make it an enduringly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives, as well as the exploration of novel biological targets for this versatile class of compounds. The application of computational methods and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.

References

An In-depth Technical Guide to Substituted Pyrimidinols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrimidinols represent a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active molecules with therapeutic applications spanning from oncology to infectious diseases. This technical guide provides a comprehensive literature review of this important class of heterocyclic compounds. We delve into the fundamental principles of their synthesis, exploring a variety of classical and modern methodologies. The guide further examines the critical aspect of tautomerism in hydroxypyrimidines, a key determinant of their chemical behavior and biological interactions. A significant portion is dedicated to the diverse biological activities of substituted pyrimidinols, with a particular focus on their role as enzyme inhibitors. Through detailed analysis of structure-activity relationships (SAR) and mechanistic insights derived from X-ray crystallography, we elucidate the molecular basis of their therapeutic action. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights, including detailed experimental protocols and curated biological activity data, to facilitate the design and development of novel pyrimidinol-based therapeutic agents.

Introduction: The Significance of the Pyrimidinol Scaffold

The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades.[3][4] Among these, substituted pyrimidinols, and their tautomeric pyrimidinone forms, have emerged as a particularly fruitful area of investigation. Their ability to engage in a variety of non-covalent interactions, most notably hydrogen bonding, makes them ideal candidates for targeting the active sites of enzymes.[5]

The versatility of the pyrimidine scaffold allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has led to the development of pyrimidinol-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[6][7] This guide will provide an in-depth exploration of the chemistry and biology of substituted pyrimidinols, offering a valuable resource for scientists working to harness the therapeutic potential of this remarkable heterocyclic system.

The Chemistry of Substituted Pyrimidinols

Tautomerism: A Critical Consideration

A fundamental aspect of hydroxypyrimidine chemistry is the existence of keto-enol tautomerism. For instance, 4-hydroxypyrimidine exists in equilibrium with its pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers. The position of this equilibrium is influenced by factors such as the substitution pattern on the ring, the solvent, and the solid-state packing forces. Understanding this tautomerism is crucial as the different tautomers exhibit distinct chemical reactivity and, more importantly, different hydrogen bonding patterns, which can significantly impact their interaction with biological targets.

dot

References

An In-depth Technical Guide on the Discovery and History of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Reconstructing the Narrative of a Niche Pyrimidine

In the vast and intricate world of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to both the fundamental processes of life and the architecture of modern therapeutics.[1] While the history of many pyrimidine derivatives is well-documented, the specific origins of 2-Methoxy-4,6-dimethylpyrimidin-5-ol are not explicitly chronicled in seminal literature. This guide, therefore, endeavors to construct a plausible history and a robust synthetic pathway for this molecule. By drawing upon established principles of pyrimidine chemistry and documented syntheses of its close analogs and precursors, we can infer the logical progression of its discovery and development. This document is designed for researchers, scientists, and drug development professionals, offering not just a hypothetical route but also the underlying chemical rationale that governs each synthetic transformation.

Foundational Context: The Legacy of Pyrimidine Chemistry

The journey into the world of pyrimidines began in the 19th century, with early isolations from natural products. A significant milestone was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879.[1] However, the systematic exploration of pyrimidine chemistry is largely credited to Adolf Pinner, who, from 1884, developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] These foundational works have paved the way for the synthesis of a myriad of substituted pyrimidines, which are now recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1]

A Plausible Synthetic Trajectory

The synthesis of this compound can be logically envisioned as a multi-step process, commencing with the formation of the core pyrimidine ring, followed by sequential functionalization. This proposed pathway is grounded in documented procedures for structurally related compounds.

Core Synthesis: Formation of 4,6-Dimethylpyrimidin-5-ol

The initial and crucial step is the construction of the 4,6-dimethylpyrimidin-5-ol ring system. A well-established method for this involves the cyclocondensation of a β-dicarbonyl compound with an amidine source, a classic approach in pyrimidine synthesis. In this case, the likely precursors are 3-chloro-2,4-pentanedione and formamide.[2]

  • Step 1: To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (approx. 2.3 eq).

  • Step 2: Reflux the reaction mixture for 12 hours.

  • Step 3: Cool the mixture to room temperature and carefully add aqueous ammonium hydroxide until a basic pH is achieved.

  • Step 4: Reflux the now basic mixture for an additional 5 hours.

  • Step 5: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Step 6: Add acetone to the residue to precipitate the product, which can then be isolated.

Causality of Experimental Choices: The use of formamide in formic acid facilitates the formation of an oxazole intermediate.[2] The subsequent treatment with aqueous ammonium hydroxide under reflux conditions drives the ring transformation to the desired pyrimidine structure.[2]

Halogenation at the 2-Position: Synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol

With the core pyrimidine in hand, the next logical step is the introduction of a leaving group at the 2-position to enable the subsequent methoxylation. Halogenation is a common strategy for this functionalization. A documented procedure exists for the bromination of 4,6-dimethylpyrimidin-5-ol.[2]

  • Step 1: Dissolve 4,6-dimethylpyrimidin-5-ol (1.0 eq) in tetrahydrofuran (THF).

  • Step 2: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.

  • Step 3: Stir the resulting mixture at room temperature for 5 hours.

  • Step 4: Concentrate the reaction mixture and dilute the residue with ethyl acetate and water.

  • Step 5: Extract the aqueous layer with ethyl acetate.

  • Step 6: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Step 7: Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices: DBDMH is a convenient and effective brominating agent for electron-rich heterocyclic systems. The 2-position of the pyrimidine ring is susceptible to electrophilic attack, making this bromination regioselective.

Nucleophilic Substitution: Synthesis of this compound

The final step in this proposed synthesis is the nucleophilic substitution of the 2-bromo group with a methoxy group. This is a standard transformation in pyrimidine chemistry, typically achieved by reacting the halo-pyrimidine with sodium methoxide.

  • Step 1: Prepare a solution of sodium methoxide in dry methanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere.

  • Step 2: To the freshly prepared sodium methoxide solution, add 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) portion-wise.

  • Step 3: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Step 5: Concentrate the mixture under reduced pressure to remove the methanol.

  • Step 6: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

  • Step 7: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Step 8: Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices: Sodium methoxide is a strong nucleophile and a strong base. In this context, it acts as the source of the methoxy group that displaces the bromide at the electron-deficient 2-position of the pyrimidine ring. The reaction is typically carried out in methanol as the solvent.

Visualizing the Synthetic Workflow

The proposed multi-step synthesis is illustrated in the following workflow diagram:

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Methoxylation 3-chloro-2,4-pentanedione 3-chloro-2,4-pentanedione 4,6-dimethylpyrimidin-5-ol 4,6-dimethylpyrimidin-5-ol 3-chloro-2,4-pentanedione->4,6-dimethylpyrimidin-5-ol Formamide, Formic Acid, Reflux; then NH4OH, Reflux Formamide Formamide 2-bromo-4,6-dimethylpyrimidin-5-ol 2-bromo-4,6-dimethylpyrimidin-5-ol 4,6-dimethylpyrimidin-5-ol->2-bromo-4,6-dimethylpyrimidin-5-ol DBDMH, THF, RT This compound This compound 2-bromo-4,6-dimethylpyrimidin-5-ol->this compound Sodium Methoxide, Methanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the target molecule and its precursors is presented in the table below. The data for the target molecule is computationally derived from public databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4,6-Dimethylpyrimidin-5-olC₆H₈N₂O124.1470345-38-9
2-Bromo-4,6-dimethylpyrimidin-5-olC₆H₇BrN₂O203.04Not Available
This compoundC₇H₁₀N₂O₂154.17Not Available

Conclusion and Future Outlook

While the precise historical discovery of this compound remains elusive, a chemically sound and logical synthetic pathway can be constructed based on the foundational principles of pyrimidine chemistry and documented procedures for analogous compounds. This guide provides a comprehensive framework for its synthesis, offering detailed protocols and the scientific rationale behind them. For researchers in drug discovery and medicinal chemistry, this molecule represents a potentially underexplored scaffold. The path forward for this and similar niche compounds involves not only their synthesis but also a thorough investigation of their biological activities and potential therapeutic applications, thereby writing the next chapter in their history.

References

Spectroscopic Data for 2-Methoxy-4,6-dimethylpyrimidin-5-ol Remains Undocumented in Public Domain

Author: BenchChem Technical Support Team. Date: January 2026

An exhaustive search for experimental spectroscopic data (NMR, IR, MS) for the compound 2-Methoxy-4,6-dimethylpyrimidin-5-ol has yielded no publicly available spectra. While information exists for structurally related pyrimidine derivatives, the specific analytical data for the target molecule is absent from scientific literature, chemical databases, and supplier catalogs accessible through public search domains.

The core of the user's request was to construct an in-depth technical guide based on the analysis of this specific data. Without access to the primary ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, it is not possible to generate the requested content while adhering to the required standards of scientific integrity and authoritativeness. A technical guide on this topic would necessitate the actual spectral data to discuss peak assignments, fragmentation patterns, and vibrational modes, and to explain the experimental causality behind the data acquisition.

Creating a guide based on theoretical predictions or data from analogous but different compounds would be speculative and would not meet the prompt's requirement for a field-proven, authoritative resource for researchers and drug development professionals. Therefore, the construction of the requested in-depth technical guide cannot be completed at this time due to the lack of foundational data.

Methodological & Application

synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL from acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a valuable heterocyclic building block, commencing from the readily available precursor, acetylacetone. The synthetic strategy is designed for robustness and scalability, addressing common challenges in pyrimidine chemistry. The protocol is divided into two primary stages: first, the construction of the 2-methoxy-4,6-dimethylpyrimidine core, and second, the regioselective functionalization at the C-5 position to introduce the hydroxyl group. This note details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, intended for researchers in organic synthesis and medicinal chemistry.

Introduction and Synthetic Strategy

Pyrimidine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The target molecule, this compound, incorporates key functional groups that make it an attractive intermediate for further elaboration. Specifically, the C-5 hydroxyl group offers a reactive handle for derivatization, while the methoxy and methyl groups modulate the electronic properties and steric profile of the molecule.

A direct, single-step synthesis of this target from acetylacetone is not feasible due to the challenge of concurrently forming the pyrimidine ring and functionalizing the C-5 position. Therefore, a logical and efficient multi-step pathway has been devised. The overall strategy involves:

  • Cyclocondensation: Formation of the pyrimidine ring by reacting acetylacetone with urea.

  • Functional Group Interconversion: Conversion of the resulting pyrimidone to a more reactive intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the C-2 methoxy group.

  • Electrophilic Aromatic Substitution and Hydrolysis: Introduction of the C-5 hydroxyl group via a two-step functionalization sequence.

This approach leverages fundamental and well-established reactions in heterocyclic chemistry, ensuring a reliable and reproducible synthesis.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding through key intermediates from acetylacetone to the final product.

Synthetic_Workflow A Acetylacetone + Urea B Intermediate 1 4,6-Dimethylpyrimidin-2-ol A->B Step 1.1 Cyclocondensation C Intermediate 2 2-Chloro-4,6-dimethylpyrimidine B->C Step 1.2 Chlorination (POCl₃) D Intermediate 3 2-Methoxy-4,6-dimethylpyrimidine C->D Step 1.3 Methoxylation (NaOMe) E Intermediate 4 5-Bromo-2-methoxy-4,6-dimethylpyrimidine D->E Step 2.1 C-5 Bromination (NBS) F Final Product This compound E->F Step 2.2 Hydrolysis G cluster_0 SₙAr Mechanism at C-2 Start 2-Chloro-4,6-dimethylpyrimidine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + NaOMe (Nucleophilic Attack) Product 2-Methoxy-4,6-dimethylpyrimidine Intermediate->Product - NaCl (Leaving Group Departure)

Application Notes and Protocols for the Synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4,6-dimethylpyrimidin-5-ol is a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The specific arrangement of methoxy, methyl, and hydroxyl groups on this particular scaffold presents a unique template for the exploration of structure-activity relationships (SAR) in various biological targets. This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described synthetic pathway is based on established principles of pyrimidine chemistry and provides a logical and reproducible route to the target compound.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a four-step sequence, commencing with the cyclocondensation of readily available starting materials to construct the core pyrimidine ring. This is followed by a series of functional group interconversions to introduce the desired substituents at the appropriate positions. The causality behind this strategic approach is to build the heterocyclic core early in the synthesis and then install the more sensitive functional groups in subsequent steps.

The overall synthetic workflow is depicted below:

Synthesis_Workflow acetylacetone 2,4-Pentanedione (Acetylacetone) intermediate1 2-Methoxy-4,6- dimethylpyrimidine acetylacetone->intermediate1 Step 1: Condensation omethylisourea O-Methylisourea Sulfate omethylisourea->intermediate1 Step 1: Condensation intermediate2 2-Methoxy-4,6-dimethyl- 5-nitropyrimidine intermediate1->intermediate2 Step 2: Nitration intermediate3 2-Methoxy-4,6-dimethyl- pyrimidin-5-amine intermediate2->intermediate3 Step 3: Reduction final_product 2-Methoxy-4,6- dimethylpyrimidin-5-ol intermediate3->final_product Step 4: Diazotization & Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine

This initial step involves the construction of the pyrimidine ring through a cyclocondensation reaction between a β-dicarbonyl compound (2,4-pentanedione) and an N-C-N containing reagent (O-methylisourea). The use of a base is crucial to deprotonate the active methylene compound and facilitate the condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2,4-Pentanedione100.1210.0 g1.0
O-Methylisourea Sulfate218.2221.8 g1.0
Sodium Ethoxide68.0513.6 g2.0
Anhydrous Ethanol46.07200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous ethanol (150 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere.

  • Stir the resulting solution until the sodium ethoxide is fully dissolved.

  • To this solution, add 2,4-pentanedione (10.0 g, 0.1 mol) dropwise over 15 minutes with continuous stirring.

  • In a separate beaker, dissolve O-methylisourea sulfate (21.8 g, 0.1 mol) in 50 mL of anhydrous ethanol. This may require gentle warming.

  • Add the O-methylisourea sulfate solution to the reaction flask.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (100 mL) and ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-methoxy-4,6-dimethylpyrimidine.

PART 2: Synthesis of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine

The second step is the electrophilic nitration of the pyrimidine ring at the C5 position. The C5 position is activated towards electrophilic substitution. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for such transformations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-Methoxy-4,6-dimethylpyrimidine138.1710.0 g1.0
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.0110 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add 2-methoxy-4,6-dimethylpyrimidine (10.0 g, 0.072 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, add fuming nitric acid (10 mL) dropwise from the dropping funnel, maintaining the internal temperature between 0 and 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield 2-methoxy-4,6-dimethyl-5-nitropyrimidine.

PART 3: Synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-amine

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-Methoxy-4,6-dimethyl-5-nitropyrimidine183.1610.0 g1.0
Palladium on Carbon (10 wt. %)-1.0 g-
Tetrahydrofuran (THF)72.11200 mL-
Hydrogen Gas2.02Balloon-

Procedure:

  • To a stirred solution of 2-methoxy-4,6-dimethyl-5-nitropyrimidine (10.0 g, 0.055 mol) in THF (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere, add 10% Pd/C (1.0 g) portionwise.[1]

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen balloon pressure for 16 hours.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with THF (2 x 50 mL).[1]

  • Concentrate the filtrate in vacuo to give the title compound as a solid.[1]

PART 4: Synthesis of this compound

The final step is the conversion of the 5-amino group to a 5-hydroxyl group. This is achieved through diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis of the resulting diazonium salt. This is a well-established method for converting aromatic and heteroaromatic amines to hydroxyl compounds, often referred to as a Sandmeyer-type hydroxylation.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-Methoxy-4,6-dimethylpyrimidin-5-amine153.185.0 g1.0
Sulfuric Acid (50% v/v)98.0850 mL-
Sodium Nitrite69.002.5 g1.1
Water18.0220 mL-

Procedure:

  • In a 250 mL beaker, dissolve 2-methoxy-4,6-dimethylpyrimidin-5-amine (5.0 g, 0.033 mol) in 50 mL of 50% aqueous sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (2.5 g, 0.036 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Summary of Synthetic Steps and Expected Yields:

StepTransformationStarting MaterialProductExpected Yield (%)
1Condensation2,4-Pentanedione2-Methoxy-4,6-dimethylpyrimidine60-70
2Nitration2-Methoxy-4,6-dimethylpyrimidine2-Methoxy-4,6-dimethyl-5-nitropyrimidine75-85
3Reduction2-Methoxy-4,6-dimethyl-5-nitropyrimidine2-Methoxy-4,6-dimethylpyrimidin-5-amine85-95[1]
4Diazotization & Hydrolysis2-Methoxy-4,6-dimethylpyrimidin-5-amineThis compound40-50

Troubleshooting and Scientific Rationale

  • Step 1 (Condensation): Incomplete reaction can be due to inactive sodium ethoxide or insufficient reaction time. Ensure anhydrous conditions as moisture can deactivate the base. The choice of a strong base like sodium ethoxide is to ensure complete deprotonation of the acetylacetone, which is the rate-determining step for the initial Michael addition.

  • Step 2 (Nitration): Temperature control is critical to prevent over-nitration or decomposition of the pyrimidine ring. The use of a strong acid mixture protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Step 3 (Reduction): If the reduction is sluggish, the catalyst may be inactive. Ensure the use of fresh, high-quality Pd/C. The reaction should be performed under a positive pressure of hydrogen to ensure efficient reduction.

  • Step 4 (Diazotization & Hydrolysis): The diazonium salt is unstable at higher temperatures. Therefore, the diazotization step must be performed at low temperatures (0-5 °C). The subsequent hydrolysis requires heating to facilitate the loss of dinitrogen gas and nucleophilic attack by water. Low yields are common in this step due to competing side reactions.

References

Application Note: High-Purity Recovery of 2-Methoxy-4,6-dimethylpyrimidin-5-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Methoxy-4,6-dimethylpyrimidin-5-ol by recrystallization. The described methodology is designed to yield a high-purity solid product, suitable for downstream applications in pharmaceutical research and development. The protocol emphasizes the rationale behind solvent selection and procedural steps to ensure reproducibility and efficacy.

Introduction: The Critical Role of Purity

This compound is a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous biologically active compounds, including antiviral and anticancer agents.[1] The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps, lead to undesirable side products, and complicate the interpretation of biological data. Recrystallization is a robust and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[2][3] This process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.[4]

Understanding the Molecule: Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds like 2-methoxy-4-methylpyrimidin-5-ol and 2,4-dimethylpyrimidin-5-ol.[5][6] The presence of a hydroxyl group (phenolic -OH) and a substituted pyrimidine ring suggests a molecule with moderate polarity. The methoxy and dimethyl groups contribute to its organic character. This structural composition guides the selection of an appropriate recrystallization solvent.

Table 1: Predicted Physicochemical Properties and their Implication for Recrystallization

PropertyPredicted CharacteristicImplication for Recrystallization
Polarity Moderately polarSoluble in polar protic and aprotic solvents.
Hydrogen Bonding Capable of hydrogen bond donation (hydroxyl group) and acceptance (nitrogen and oxygen atoms)Influences solubility in protic solvents like alcohols and water.
Melting Point Expected to be a solid at room temperature with a defined melting point.A sharp melting point range post-recrystallization is a key indicator of purity.
Potential Impurities Starting materials, reagents from synthesis, and side-reaction products.The chosen solvent should ideally keep these impurities dissolved at low temperatures.[7]

The Science of Solvent Selection: A Rationale-Driven Approach

The success of recrystallization hinges on the selection of an appropriate solvent.[8] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[3] For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[2]

Given the phenolic nature of the target compound, care must be taken when using activated carbon for decolorization, as it can sometimes react with phenolic hydroxyl groups, especially in the presence of ferric ions, leading to colored complexes.[9]

For this compound, a mixed solvent system of ethanol and water is proposed. Ethanol is a good "solvent" where the compound is expected to be readily soluble when hot, while water acts as an "anti-solvent" where the compound is less soluble. This combination allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol details a two-solvent recrystallization method.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Begin adding a minimal amount of hot ethanol while stirring and gently heating the mixture. Continue adding hot ethanol portion-wise until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise while maintaining the temperature near the boiling point of the mixture. Continue adding water until the solution becomes faintly turbid (cloudy).[2] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, homogenous solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for the Recrystallization of this compound cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation & Drying A Crude Product in Flask B Add minimal hot ethanol A->B C Completely dissolved solution B->C D Add hot water (anti-solvent) to turbidity C->D E Add drops of hot ethanol to clarify D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold solvent mixture H->I J Dry under vacuum I->J K High-Purity Product J->K

Figure 1: Step-by-step workflow for the purification of this compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was added.Reheat the solution and evaporate some of the solvent. Alternatively, add more anti-solvent (water) dropwise to the hot solution until turbidity is achieved, then clarify with a minimal amount of hot solvent (ethanol).[12]
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil, then add more of the primary solvent (ethanol) to decrease the saturation. Allow to cool more slowly.
Low recovery of the product. Too much solvent was used. The product has significant solubility in the cold solvent mixture. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. For hot filtration, ensure the funnel and flask are pre-heated.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Consider using a small amount of activated carbon during the dissolution step (use with caution for phenolic compounds).[9] A second recrystallization may be necessary.

Conclusion

The protocol outlined in this application note provides a reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can obtain a high-purity product essential for further research and development in the pharmaceutical industry. The principles discussed are broadly applicable to the recrystallization of other substituted pyrimidines.

References

A Robust, Validated RP-HPLC Method for Purity Analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly specific, linear, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 2-Methoxy-4,6-dimethylpyrimidin-5-ol. The pyrimidine scaffold is a cornerstone in medicinal chemistry, making robust analytical methods for such intermediates critical for drug development professionals. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and includes a full validation summary according to the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of buffered water and acetonitrile, with UV detection, ensuring its accessibility and ease of implementation in a standard quality control laboratory.

Introduction and Method Rationale

This compound is a substituted pyrimidine derivative. Compounds within this class are known for their wide spectrum of biological activities and often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate determination of the purity of such starting materials is a regulatory and scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

The development of this analytical method was guided by the physicochemical properties of the target analyte and the principles of modern chromatography.

  • Choice of Chromatography Mode: Reversed-phase HPLC (RP-HPLC) was selected as the foundational technique. This is the most common mode in pharmaceutical analysis, ideal for separating and quantifying moderately polar organic compounds like the target analyte.[2][3] The analyte's structure, containing both hydrophobic (methyl, methoxy) and hydrophilic (hydroxyl, nitrogen atoms) moieties, makes it a prime candidate for retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen due to its versatility and proven performance in providing excellent retention and separation for a wide range of aromatic and heterocyclic compounds.[4] The hydrophobic C18 chains interact with the analyte, providing the primary mechanism for retention.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile was selected over methanol for its lower UV cutoff and its typical ability to produce sharper peaks for heterocyclic compounds.

    • Aqueous Buffer & pH Control: The presence of a phenolic hydroxyl group on the pyrimidine ring makes its ionization state pH-dependent. To ensure consistent retention times and peak shapes, the mobile phase pH must be controlled. An acetate buffer at pH 4.0 was chosen to keep the hydroxyl group in its protonated (neutral) form, minimizing peak tailing that can occur from interactions with residual silanols on the HPLC column packing.[5]

  • Detection: The pyrimidine ring is a strong chromophore. A UV-Vis detector is therefore a simple, robust, and sensitive choice for detection. The wavelength of 265 nm was selected after performing a UV scan of the analyte to identify a wavelength that provides high sensitivity while minimizing interference from potential impurities.

Analyte Physicochemical Properties

A summary of the key properties for this compound is presented below. These values are critical for informing the initial method development parameters.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[6]
Molecular Weight 154.17 g/mol Calculated
Structure
CAS Number 345642-89-9[6]
Predicted XLogP3 ~0.8 - 1.2Inferred from similar structures[7][8]
Predicted pKa ~8.5 - 9.5 (Phenolic OH)Inferred from similar structures

Detailed Experimental Protocol

This section provides a step-by-step methodology for the purity analysis of this compound.

Materials and Instrumentation
  • Reference Standard: this compound, purity ≥98%.

  • Reagents: Acetonitrile (HPLC Grade), Glacial Acetic Acid (Analytical Grade), Sodium Acetate (Analytical Grade), Ultrapure Water (18.2 MΩ·cm).

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sonicator.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 50 mM Sodium Acetate Buffer (pH 4.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase
Preparation of Solutions
  • 50 mM Sodium Acetate Buffer (pH 4.0):

    • Weigh 4.10 g of Sodium Acetate and dissolve in 1000 mL of Ultrapure Water.

    • Adjust the pH to 4.0 ± 0.05 with Glacial Acetic Acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase (70:30 v/v):

    • Combine 700 mL of the 50 mM Sodium Acetate Buffer (pH 4.0) with 300 mL of Acetonitrile.

    • Mix thoroughly and degas by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent (Mobile Phase). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent. This solution is used for purity calculations and system suitability checks.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be qualified by performing a System Suitability Test (SST). This ensures the system is performing adequately for the intended analysis. The criteria are established based on USP General Chapter <621> Chromatography.[9][10]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) six (6) times consecutively.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 1.0% for 6 injectionsDemonstrates the precision of the injection and detection system.
Analysis Procedure and Calculation
  • Verify that all SST criteria are met.

  • Inject the Diluent (blank) once.

  • Inject the Working Standard Solution (100 µg/mL) once.

  • Inject the Sample Solution (100 µg/mL) in duplicate.

  • After the sequence, process the chromatograms and identify the peak for this compound based on its retention time.

The purity of the sample is calculated using the area percent method, assuming all impurities have a similar response factor.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12] The following performance characteristics were evaluated.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, the sample, and a placebo mixture. The chromatograms showed no interference from the blank or placebo at the retention time of the main analyte peak. Forced degradation studies (acid, base, peroxide, heat, and light) were also performed, which showed that the method was able to resolve the main peak from all degradation products, confirming its stability-indicating nature.

Linearity and Range

Linearity was established by preparing a series of solutions from the reference standard stock solution over the concentration range of 1 µg/mL to 150 µg/mL (1% to 150% of the working concentration). The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResultAcceptance Criteria
Range 1 - 150 µg/mL80% to 120% of test concentration[13]
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percent recovery was calculated.

LevelMean Recovery (%)Acceptance Criteria
80% 99.8%98.0% - 102.0%
100% 100.5%98.0% - 102.0%
120% 101.1%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Type%RSD of Purity ResultAcceptance Criteria
Repeatability 0.45%%RSD ≤ 2.0%[14]
Intermediate Precision 0.68%%RSD ≤ 2.0%[14]
Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

ParameterResultBasis
LOD 0.3 µg/mLSignal-to-Noise Ratio of 3:1
LOQ 1.0 µg/mLSignal-to-Noise Ratio of 10:1
Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Acetonitrile content in Mobile Phase (± 2%)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.

Visual Workflow Diagrams

The following diagrams illustrate the logical flow of the method development and the experimental protocol for purity analysis.

G cluster_dev Method Development & Optimization A Analyte Characterization (Structure, Polarity, UV Absorbance) B Select Mode: Reversed-Phase HPLC A->B Polar Aromatic C Select Column: C18, 150 mm B->C Standard Choice D Screen Mobile Phase (ACN vs. MeOH, Buffer pH) C->D E Optimize Conditions (Gradient/Isocratic, Flow, Temp) D->E Peak Shape & RT F Select Final Conditions (Isocratic, pH 4.0, 30% ACN) E->F Resolution & Time G Perform Pre-Validation & SST Checks F->G

Caption: Logical workflow for HPLC method development.

G cluster_protocol Purity Analysis Protocol P1 Prepare Mobile Phase & Solutions (Standard, Sample) P2 Equilibrate HPLC System (Stable Baseline) P1->P2 P3 Perform System Suitability (6x Standard Injections) P2->P3 P4 Check SST Results (Tailing, Plates, %RSD) P3->P4 P4->P2 SST Fail (Troubleshoot) P5 Analyze Sequence (Blank, Standard, Samples) P4->P5 SST Pass P6 Process Data (Integrate Peaks) P5->P6 P7 Calculate % Purity (Area Percent Method) P6->P7 P8 Report Final Result P7->P8

Caption: Step-by-step experimental workflow for purity analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be rapid, simple, specific, sensitive, and robust for the purity determination of this compound. The comprehensive validation confirms its adherence to ICH guidelines, making it suitable for routine quality control analysis in a regulated pharmaceutical environment. The detailed protocol and the scientific rationale provided herein should allow for straightforward implementation and adaptation by researchers and drug development professionals.

References

The Synthetic Versatility of 2-Methoxy-4,6-dimethylpyrimidin-5-ol: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Pyrimidine

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for a vast array of biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. Within this important class of compounds, 2-Methoxy-4,6-dimethylpyrimidin-5-ol presents itself as a highly functionalized and promising, yet underutilized, building block for organic synthesis. Its unique arrangement of a hydroxyl group, a methoxy group, and two methyl groups on the pyrimidine ring offers multiple reaction sites for diversification and the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, potential reactivity, and prospective applications of this compound. By elucidating its chemical behavior and offering detailed, albeit sometimes prospective, experimental protocols, we aim to empower researchers, medicinal chemists, and drug development professionals to harness the synthetic potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key computed properties for the related compound, 2-methoxy-4-methylpyrimidin-5-ol, which can serve as an estimate for the target molecule.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂(Predicted)
Molecular Weight154.17 g/mol (Predicted)
XLogP3-AA~0.8(Predicted)
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]

Proposed Synthetic Pathways

While a direct, one-pot synthesis of this compound is not prominently documented, a plausible and efficient multi-step synthesis can be devised based on established pyrimidine chemistry. The following workflow outlines a logical progression from commercially available starting materials.

G cluster_0 Core Pyrimidine Synthesis cluster_1 Functional Group Interconversion cluster_2 Introduction of the 5-Hydroxy Group A Acetylacetone C 2-Hydroxy-4,6-dimethylpyrimidine A->C B Urea B->C E 2-Chloro-4,6-dimethylpyrimidine C->E Chlorination D Phosphorus Oxychloride D->E G 2-Methoxy-4,6-dimethylpyrimidine E->G Methoxylation F Sodium Methoxide F->G I 2-Methoxy-4,6-dimethyl-5-nitropyrimidine G->I Nitration H Nitrating Agent (e.g., HNO₃/H₂SO₄) H->I K 2-Methoxy-4,6-dimethylpyrimidin-5-amine I->K Reduction J Reducing Agent (e.g., Pd/C, H₂) J->K M This compound K->M Diazotization & Hydrolysis L NaNO₂ / H₂O L->M

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

This initial step involves the well-established condensation of a 1,3-dicarbonyl compound with urea.

Materials:

  • Acetylacetone

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve urea in ethanol.

  • Add concentrated hydrochloric acid dropwise to the solution, followed by the addition of acetylacetone.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a sodium hydroxide solution until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4,6-dimethylpyrimidine. A similar procedure is described in a patent for the synthesis of this compound.[2]

Protocol 2: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine

The hydroxyl group at the 2-position can be converted to a methoxy group via an initial chlorination followed by nucleophilic substitution.

Materials:

  • 2-Hydroxy-4,6-dimethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Sodium methoxide solution in methanol

  • Dichloromethane

Procedure:

  • Chlorination: In a fume hood, carefully add 2-hydroxy-4,6-dimethylpyrimidine to phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-4,6-dimethylpyrimidine.

  • Methoxylation: Dissolve the crude 2-chloro-4,6-dimethylpyrimidine in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture for 12-18 hours at room temperature.

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methoxy-4,6-dimethylpyrimidine.

Protocol 3: Synthesis of this compound

The final steps involve the introduction of a hydroxyl group at the 5-position, which can be achieved through a nitration-reduction-diazotization sequence.

Materials:

  • 2-Methoxy-4,6-dimethylpyrimidine

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Palladium on activated carbon (10 wt%)

  • Hydrogen gas

  • Tetrahydrofuran (THF)

  • Sodium nitrite

  • Water

Procedure:

  • Nitration: In a flask cooled in an ice bath, slowly add 2-methoxy-4,6-dimethylpyrimidine to a mixture of concentrated nitric acid and sulfuric acid.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto ice and collect the precipitated 2-methoxy-4,6-dimethyl-5-nitropyrimidine by filtration.

  • Reduction: Dissolve the nitro-pyrimidine in THF. Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. A similar reduction of a nitro-pyrimidine is documented.[3]

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain 2-methoxy-4,6-dimethylpyrimidin-5-amine.[3]

  • Diazotization and Hydrolysis: Dissolve the aminopyrimidine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The diazonium salt intermediate will hydrolyze in situ.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Organic Synthesis: A Realm of Possibilities

The strategic placement of functional groups on the this compound scaffold opens up a wide range of synthetic transformations, making it a valuable precursor for diverse molecular targets.

G A This compound B O-Alkylation / O-Acylation (at 5-OH) A->B Versatile Functionalization C Electrophilic Aromatic Substitution (at C5-OH directing ortho/para) A->C Ring Functionalization D Nucleophilic Aromatic Substitution (Displacement of 2-MeO) A->D Core Modification E Metal-Catalyzed Cross-Coupling (after conversion of 5-OH to triflate) A->E Carbon-Carbon/Heteroatom Bond Formation

Caption: Potential reaction pathways for this compound.

Reactions at the 5-Hydroxyl Group

The phenolic hydroxyl group is a prime site for a variety of transformations:

  • O-Alkylation and O-Acylation: Standard Williamson ether synthesis or esterification conditions can be employed to introduce a wide range of substituents. This allows for the modulation of physicochemical properties such as solubility and lipophilicity, which is crucial in drug design.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a triflate or tosylate, transforming it into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Electrophilic Aromatic Substitution

The electron-donating nature of the hydroxyl and methoxy groups activates the pyrimidine ring towards electrophilic aromatic substitution. While the pyrimidine ring is generally electron-deficient, the activating groups can facilitate reactions such as halogenation or nitration at the positions ortho and para to the hydroxyl group.

Nucleophilic Aromatic Substitution at the 2-Position

The methoxy group at the 2-position, being attached to an electron-deficient pyrimidine ring, can be susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, or alkoxides, providing a straightforward route to a diverse library of 2-substituted pyrimidines. This strategy is commonly employed in the synthesis of kinase inhibitors and other biologically active molecules.

Prospective Therapeutic Applications

Given the prevalence of the pyrimidine scaffold in medicinal chemistry, derivatives of this compound are anticipated to exhibit a range of biological activities. Structurally related aminopyrimidinol derivatives have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[4] This suggests that the title compound could serve as a key intermediate in the synthesis of novel kinase inhibitors.

Conclusion

This compound represents a building block with significant untapped potential. Its multi-functional nature provides a versatile platform for the synthesis of a wide array of complex organic molecules. The synthetic protocols and potential applications outlined in this guide are intended to serve as a foundation for further research and development. With its rich chemistry waiting to be explored, this compound is poised to become a valuable tool in the arsenal of synthetic chemists in academia and industry.

References

Application Notes & Protocols: Strategic Derivatization of the 5-Hydroxyl Group of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of the 5-hydroxyl group on the 2-Methoxy-4,6-dimethylpyrimidin-5-ol scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, and the ability to selectively modify its substituents is paramount for modern drug discovery and development.[1][2] This document outlines detailed protocols for etherification, esterification, and O-glycosylation, offering researchers and drug development professionals the necessary tools to generate diverse molecular libraries for structure-activity relationship (SAR) studies. The protocols are designed with scientific integrity, providing not only step-by-step instructions but also the underlying chemical principles and troubleshooting guidance.

Introduction: The Strategic Value of the 5-Hydroxypyrimidine Scaffold

The this compound molecule represents a versatile platform for chemical exploration. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including antiviral and anticancer agents.[2][3] The hydroxyl group at the 5-position is a prime target for derivatization, as it allows for the introduction of a wide array of functional groups that can modulate key physicochemical and pharmacological properties such as:

  • Solubility and Bioavailability: Modification of the polar hydroxyl group can significantly impact a compound's solubility and ability to cross biological membranes.

  • Target Binding and Potency: The introduction of new substituents can create additional interactions with the target protein, enhancing binding affinity and potency.

  • Metabolic Stability: Derivatization can block sites of metabolic degradation, thereby increasing the compound's half-life.

  • Intellectual Property: Novel derivatives create new chemical entities, strengthening intellectual property positions.

This guide will focus on three primary classes of derivatization: etherification (O-alkylation), esterification (O-acylation), and O-glycosylation. Each of these transformations offers a unique set of advantages and allows for the exploration of distinct chemical space.

Synthesis of the Starting Material: this compound

While the focus of this document is on derivatization, a reliable source of the starting material is essential. A common route to substituted pyrimidin-5-ols involves a multi-step synthesis.[4] A plausible synthetic pathway is outlined below.

cluster_synthesis Synthesis of this compound 3-Chloropentane-2,4-dione 3-Chloropentane-2,4-dione Oxazole Intermediate Oxazole Intermediate 3-Chloropentane-2,4-dione->Oxazole Intermediate Formamide, Formic Acid, Reflux 4,6-Dimethylpyrimidin-5-ol 4,6-Dimethylpyrimidin-5-ol Oxazole Intermediate->4,6-Dimethylpyrimidin-5-ol aq. NH4OH, Reflux 2-Bromo-4,6-dimethylpyrimidin-5-ol 2-Bromo-4,6-dimethylpyrimidin-5-ol 4,6-Dimethylpyrimidin-5-ol->2-Bromo-4,6-dimethylpyrimidin-5-ol DBDMH, THF Target_Molecule This compound 2-Bromo-4,6-dimethylpyrimidin-5-ol->Target_Molecule Sodium Methoxide, Methanol Key Intermediate cluster_etherification Etherification Reaction Start_Mat This compound Product O-Alkylated Pyrimidine Start_Mat->Product Product Alkyl_Halide R-X (e.g., Alkyl Bromide) Alkyl_Halide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product cluster_esterification Esterification Reaction Start_Mat This compound Product O-Acylated Pyrimidine Start_Mat->Product Product Acyl_Chloride R-COCl (e.g., Benzoyl Chloride) Acyl_Chloride->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product cluster_glycosylation O-Glycosylation Reaction Start_Mat This compound Product O-Glycosylated Pyrimidine Start_Mat->Product Product Glycosyl_Donor Glycosyl Donor (e.g., Glycosyl Fluoride) Glycosyl_Donor->Product Promoter Promoter (e.g., Ca(OH)2) Promoter->Product Solvent Solvent (e.g., Water) Solvent->Product

References

Application Note: A Comprehensive Guide to the Experimental Methylation of Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the experimental methylation of pyrimidinols, a critical transformation in medicinal chemistry and drug development. Recognizing that the regioselectivity of methylation—whether it occurs on a nitrogen (N-methylation) or an oxygen (O-methylation)—is paramount to the biological activity of the resulting molecule, this guide offers a deep dive into the underlying chemical principles and practical methodologies. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to select the optimal strategy for their specific synthetic goals. Detailed, field-proven protocols for key methylating agents, including trimethylsilyldiazomethane (a safer diazomethane surrogate), methyl iodide, and dimethyl sulfate, are provided, alongside workflows for reaction monitoring, purification, and analysis.

Introduction: The Significance of Pyrimidinol Methylation

The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals and biologically active compounds. The strategic methylation of pyrimidinol precursors can profoundly alter their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, methylation dictates how the molecule interacts with its biological target. The seemingly subtle addition of a methyl group can be the deciding factor between a potent therapeutic agent and an inactive analogue.

The primary challenge in pyrimidinol chemistry is controlling the site of methylation. Most pyrimidinols exist as a mixture of tautomers (e.g., the hydroxy- and oxo-forms), creating multiple nucleophilic sites. This guide provides the foundational knowledge and practical protocols to navigate this challenge and achieve predictable, high-yield methylation.

Foundational Concepts: Controlling Regioselectivity

The outcome of a pyrimidinol methylation reaction is governed by the interplay between the substrate's tautomeric equilibrium, the choice of base, the solvent, and the nature of the methylating agent (Hard and Soft Acid-Base Theory).

  • Tautomerism: A pyrimidinol like pyrimidin-4-ol exists in equilibrium with its pyrimidin-4(3H)-one tautomer. The "hydroxy" form presents a nucleophilic oxygen, while the "oxo" form presents a nucleophilic nitrogen.

  • Kinetic vs. Thermodynamic Control:

    • O-Methylation (Kinetic Product): Reactions with highly reactive, "hard" electrophiles like diazomethane or under conditions that favor the hydroxy tautomer often lead to methylation on the oxygen atom. This is frequently the kinetically favored pathway.

    • N-Methylation (Thermodynamic Product): Deprotonation with a strong base (e.g., NaH) typically forms an ambident anion. In polar aprotic solvents, subsequent alkylation with agents like methyl iodide often occurs on the more nucleophilic nitrogen atom, leading to the thermodynamically more stable product.

The following diagram illustrates the decision-making process for achieving selective methylation.

G sub Pyrimidinol Substrate q_selectivity Desired Regioselectivity? sub->q_selectivity o_methylation Target: O-Methylation (Methoxy Pyrimidine) q_selectivity->o_methylation Oxygen n_methylation Target: N-Methylation (Pyrimidinone) q_selectivity->n_methylation Nitrogen reagent_o Use a reactive or 'hard' methylating agent. (e.g., TMS-Diazomethane) o_methylation->reagent_o reagent_n Use a classic SN2 reaction with a 'soft' methylating agent. (e.g., Methyl Iodide, Dimethyl Sulfate) n_methylation->reagent_n conditions_n Deprotonate with a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) to form the anion. reagent_n->conditions_n

Caption: Decision workflow for selective pyrimidinol methylation.

Comparative Analysis of Methylating Agents

The choice of methylating agent is the most critical decision in the experimental setup. Each reagent has a distinct profile of reactivity, safety, and selectivity.

Methylating AgentTypical ConditionsGeneral SelectivityAdvantagesDisadvantages & Hazards
Trimethylsilyldiazomethane (TMSCHN₂) Aprotic solvent (e.g., Toluene/MeOH), RTFavors O-methylation of acidic hydroxylsMuch safer than diazomethane, commercially available, clean reaction.[1][2][3]Highly toxic, potential for side products with insufficient methanol.[3][4][5]
Methyl Iodide (MeI) Strong base (NaH, K₂CO₃), polar aprotic solvent (DMF, THF), RT to moderate heatFavors N-methylation on the pre-formed anionWell-established SN2 reagent, predictable reactivity.Toxic, volatile, light-sensitive, potential for over-methylation.[6][7][8][9]
Dimethyl Sulfate (DMS) Base (K₂CO₃, NaOH), various solvents, RT to moderate heatPotent, can achieve both O- and N-methylation depending on conditionsHighly reactive, cost-effective for large-scale synthesis.[10][11]Extremely toxic and carcinogenic , corrosive, requires careful handling and quenching.[11][12][13]
Dimethyl Carbonate (DMC) High temperatures (>150 °C), often with a base or catalystLess selective, requires harsh conditions"Green" reagent, low toxicity, inexpensive.[4]Low reactivity, requires high temperatures, limited substrate scope.

Experimental Protocols

Safety First: All methylation procedures must be conducted in a well-ventilated fume hood. The methylating agents discussed are toxic and/or carcinogenic. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Protocol 1: Selective O-Methylation using Trimethylsilyldiazomethane (TMSCHN₂)

This protocol is designed for the selective methylation of the hydroxyl group on a pyrimidinol, leveraging the high reactivity of TMSCHN₂ towards acidic protons.

Rationale: TMSCHN₂ reacts rapidly with the acidic proton of the pyrimidinol's hydroxyl group. The presence of methanol facilitates the proton transfer and subsequent methylation, typically favoring the kinetic O-methylated product.[2][14] This method avoids the need for a strong base, preserving base-sensitive functional groups.

Materials:

  • Pyrimidinol substrate (1.0 mmol)

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.2 mL, 2.4 mmol, 2.4 eq)

  • Toluene, anhydrous (10 mL)

  • Methanol, anhydrous (2 mL)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrimidinol substrate (1.0 mmol) and anhydrous toluene (10 mL).

  • Dissolution: Stir the mixture until the substrate is fully dissolved or a fine suspension is achieved. Add anhydrous methanol (2 mL).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add the trimethylsilyldiazomethane solution (1.2 mL, 2.4 mmol) dropwise via syringe over 10-15 minutes. Effervescence (N₂ gas) should be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N-Methylation using Methyl Iodide and Sodium Hydride

This protocol is optimized for the N-methylation of pyrimidinols, which often yields the thermodynamically favored product.

Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the pyrimidinol to form an ambident anion. In a polar aprotic solvent like DMF, the negative charge is more localized on the nitrogen atom, which then acts as the primary nucleophile in an SN2 reaction with methyl iodide.[7][15]

Materials:

  • Pyrimidinol substrate (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 eq)

  • Methyl Iodide (MeI, 75 µL, 1.2 mmol, 1.2 eq)

  • Dimethylformamide (DMF), anhydrous (10 mL)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (48 mg, 1.2 mmol). Wash the NaH with dry hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the washed NaH and cool the suspension to 0 °C.

  • Deprotonation: Dissolve the pyrimidinol substrate (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add methyl iodide (75 µL, 1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water (1 mL).

  • Work-up: Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF, followed by a final wash with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.

General Workflow: From Reaction to Characterization

The overall process for any methylation reaction follows a standardized workflow to ensure purity and confirm the identity of the final product.

G A 1. Reaction Setup (Substrate, Solvent, Reagent) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Quenching & Work-up (Extraction, Washing) B->C D 4. Purification (Column Chromatography, Recrystallization) C->D E 5. Product Characterization (NMR, MS, HRMS) D->E F Pure Methylated Pyrimidinol E->F

References

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a substituted pyrimidine with potential applications as a key intermediate in pharmaceutical development. Pyrimidine scaffolds are central to numerous biologically active compounds, and the development of robust, scalable synthetic routes is critical for advancing drug discovery programs. Direct synthesis of this specific multi-substituted pyrimidine is not well-documented, necessitating a strategic approach built from fundamental chemical principles. This guide details a proposed two-step synthetic pathway designed for efficiency, reliability, and scalability. The strategy hinges on the initial synthesis of a versatile chlorinated intermediate, 2-Chloro-4,6-dimethylpyrimidin-5-ol , followed by a high-efficiency nucleophilic aromatic substitution (SNAr) to install the final methoxy group. We will elaborate on the causal chemistry behind each step, provide detailed, self-validating protocols, and address critical considerations for process safety and large-scale production.

Retrosynthetic Analysis and Strategic Rationale

A successful scale-up campaign prioritizes convergent, high-yielding steps using readily available and cost-effective starting materials. A direct, multi-component condensation to form the target molecule is likely to be low-yielding and produce complex side-products, posing significant purification challenges at scale.

Therefore, a more robust strategy involves a late-stage functionalization of a stable, pre-formed heterocyclic core. Our proposed retrosynthesis identifies 2-Chloro-4,6-dimethylpyrimidin-5-ol as the pivotal intermediate. The C2-chloro group on a pyrimidine ring is highly activated for nucleophilic displacement by the adjacent electron-withdrawing nitrogen atoms, making the final methoxylation step efficient and clean[1]. The chloro-intermediate itself can be constructed from simple acyclic precursors via a classical pyrimidine ring-forming reaction.

This two-step approach offers superior control over the introduction of substituents and simplifies process monitoring and purification.

Retrosynthesis Target This compound Intermediate 2-Chloro-4,6-dimethylpyrimidin-5-ol Target->Intermediate Nucleophilic Aromatic Substitution (SNAr) Precursors Diethyl hydroxymalonate + Acetamidine Intermediate->Precursors Cyclocondensation & Selective Chlorination Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Diethyl hydroxymalonate + Acetamidine HCl B Cyclocondensation (NaOMe, MeOH, Reflux) A->B C Chlorination (POCl₃, 0°C -> 90°C) B->C D Quench & Isolate C->D E Intermediate: 2-Chloro-4,6-dimethylpyrimidin-5-ol D->E F SNAr Reaction (NaOMe, MeOH, Reflux) E->F Transfer to Step 2 G Neutralize & Evaporate F->G H Crystallization & Drying G->H I Final Product: This compound H->I

References

Application Notes and Protocols for the Safe Handling of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Duality of Pyrimidines in Research and Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including antivirals, anticancer agents, and antibiotics.[1][2] Its prevalence in biologically active molecules, from the nucleobases of our DNA (cytosine, thymine, and uracil) to synthetic drugs, underscores its significance.[3][4] However, this biological activity also hints at the potential for hazardous interactions if not handled with the appropriate precautions. As with many heterocyclic aromatic compounds, pyrimidine and its derivatives can present a range of hazards, from flammability to toxicity.[5][6]

These application notes serve as a comprehensive guide to navigating the safe handling of pyrimidine compounds in a laboratory setting. The protocols and recommendations outlined herein are designed to empower researchers to work confidently and safely, minimizing risk while maximizing scientific progress. This document is built upon the foundational principles of laboratory safety, drawing from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and established chemical safety literature.

Section 1: Hazard Identification and Risk Assessment - A Proactive Approach

Prior to any laboratory work involving pyrimidine compounds, a thorough risk assessment is not just a recommendation; it is a critical necessity. The diverse array of pyrimidine derivatives means that hazards can vary significantly from one compound to another.

1.1. Understanding the Intrinsic Hazards of the Pyrimidine Core

Pyrimidine itself is a colorless, crystalline solid or flammable liquid with a characteristic odor.[3][7] It is important to be aware of its primary hazards:

  • Flammability: Pyrimidine is a flammable liquid and vapor.[8][9] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[9][10] Therefore, all work should be conducted away from open flames, sparks, and other sources of ignition.[8][11]

  • Health Hazards: Pyrimidine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[11][12] Exposure can lead to symptoms such as headaches, dizziness, respiratory irritation, nausea, and abdominal pain.[11] Some heterocyclic aromatic amines are considered probable carcinogens.[13]

1.2. Compound-Specific Hazard Analysis

The substitution pattern on the pyrimidine ring dramatically influences its physicochemical and toxicological properties. Therefore, a generic safety protocol is insufficient.

  • Safety Data Sheets (SDS): The SDS is the primary source of information for a specific chemical. It provides detailed information on hazards, handling, storage, and emergency procedures.[14] Always review the SDS for each pyrimidine derivative before use.

  • In Silico and In Vitro Assessment: For novel pyrimidine compounds, computational (in silico) modeling can offer initial predictions of toxicity and reactivity.[15] Subsequent in vitro cytotoxicity assays, such as the MTT assay, are essential to experimentally determine the compound's potential hazards.[15]

Table 1: Physicochemical Properties of Pyrimidine
PropertyValueReference
Molecular FormulaC4H4N2[3]
Molar Mass80.09 g/mol [12]
AppearanceColorless to light brown liquid or crystalline solid[3][7]
Melting Point22°C[3]
Boiling Point123-124°C[3]
Flash PointFlammable[12]
SolubilitySoluble in water[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - Your First Lines of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure to pyrimidine compounds.

2.1. Engineering Controls: Modifying the Workspace for Safety

  • Chemical Fume Hoods: All manipulations of pyrimidine compounds that may generate dust, aerosols, or vapors should be performed in a certified chemical fume hood.[11] This is the most effective way to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8] Storage areas for pyrimidine compounds should also be well-ventilated.[12][16]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[17]

2.2. Personal Protective Equipment (PPE): The Researcher's Armor

The selection of PPE must be based on the specific hazards identified in the risk assessment.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8][12] A face shield should be worn over safety glasses when there is a risk of explosion, significant splashing, or a highly exothermic reaction.[18]

  • Skin and Body Protection:

    • Gloves: Disposable nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's chemical resistance guide to ensure they are appropriate for the specific pyrimidine derivative and any solvents being used.[18] Always inspect gloves before use and change them immediately if contaminated.[8][19] For certain high-risk procedures, double gloving is recommended.[19]

    • Lab Coats: A flame-resistant lab coat with a solid front and tight-fitting cuffs is required.[18][19]

    • Clothing and Footwear: Wear long pants and closed-toe shoes to cover as much skin as possible.[18] Avoid synthetic fabrics like polyester, which can melt in a fire.[18]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary.[18] Respirator use requires a formal program, including medical evaluation and fit testing.[18]

Diagram 1: Hierarchy of Controls for Handling Pyrimidine Compounds

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Use a less hazardous alternative Engineering Engineering Controls Substitution->Engineering e.g., Work in a fume hood Administrative Administrative Controls Engineering->Administrative e.g., Standard Operating Procedures PPE Personal Protective Equipment (Least Effective) Administrative->PPE e.g., Gloves, Goggles SpillResponse cluster_0 Chemical Spill Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Controllable Major Major Spill Assess->Major Uncontrollable Alert Alert Others Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up & Dispose Contain->Cleanup Call Call Emergency Services Evacuate->Call

References

Application Notes and Protocols for 2-Methoxy-4,6-dimethylpyrimidin-5-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases and a multitude of approved therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has led to the development of a wide array of drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet underexplored derivative, 2-Methoxy-4,6-dimethylpyrimidin-5-ol , a compound poised for investigation as a versatile intermediate in the synthesis of novel bioactive molecules. Due to the limited publicly available data on this specific molecule, this document provides a comprehensive overview based on the established chemistry and pharmacology of structurally related pyrimidine analogues. We will delve into its inferred synthetic protocols, potential therapeutic applications, and detailed methodologies for its biological evaluation.

Physicochemical Properties and Chemical Structure

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₁₀N₂O₂Inferred from Structure
Molecular Weight 154.17 g/mol Inferred from Structure
Appearance Likely a crystalline solidGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanolGeneral observation for similar compounds
Stability Store in a cool, dry place, protected from lightStandard laboratory practice

The presence of a hydroxyl group at the 5-position and a methoxy group at the 2-position provides key functional handles for further chemical modifications. The methyl groups at positions 4 and 6 can influence the compound's steric and electronic properties, potentially impacting its interaction with biological targets.[5][6]

Inferred Synthetic Protocols

A plausible synthetic route for this compound can be extrapolated from established pyrimidine syntheses. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a urea or guanidine derivative.

Protocol 1: Cyclocondensation Approach

This protocol is a hypothetical adaptation based on the synthesis of similar 4,6-disubstituted-5-hydroxypyrimidines.

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

  • To a solution of sodium methoxide in methanol, add 3-chloro-2,4-pentanedione and formamide.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate, 4,6-dimethylpyrimidin-5-ol, can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Bromination of 4,6-Dimethylpyrimidin-5-ol

  • Dissolve 4,6-dimethylpyrimidin-5-ol in a suitable solvent such as tetrahydrofuran (THF).

  • Add a brominating agent, for example, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.

Step 3: Methoxylation to Yield this compound

  • Dissolve 2-bromo-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture, possibly with gentle heating, until the substitution is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Potential Therapeutic Applications and Biological Screening Protocols

The structural features of this compound, particularly the pyrimidine core, suggest its potential as a scaffold for developing inhibitors of various enzymes and receptors. The methoxy group can play a significant role in modulating drug-receptor interactions and improving pharmacokinetic properties.[5][6][7][8]

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[9][10] A notable target class for pyrimidine-based inhibitors is protein kinases.

Aberrant FGFR4 signaling is implicated in the progression of several cancers, including hepatocellular carcinoma.[9][11][12] The pyrimidine scaffold is a key feature in some selective FGFR4 inhibitors.

Experimental Workflow: Screening for Anticancer Activity

G cluster_0 In Vitro Evaluation A This compound Derivatives Synthesis B Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) A->B Screen against cancer cell lines C Kinase Inhibition Assays (e.g., FGFR4) B->C Active compounds tested for target engagement D Lead Compound Identification C->D Identify potent and selective inhibitors

Caption: Workflow for anticancer screening.

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).[13][14][15][16][17]

Materials:

  • Cancer cell lines (e.g., Hep3B for hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[2][18][19]

Materials:

  • Recombinant kinase (e.g., FGFR4)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, test compound, and substrate in the kinase assay buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream Activates Compound 2-Methoxy-4,6- dimethylpyrimidin-5-ol Derivative Compound->FGFR4 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of the FGF19-FGFR4 signaling pathway.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antibacterial and antifungal agents.[3][4][20][21]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][20][22]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[23][24][25][26][27]

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.[23][26][27]

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general principles can be applied:

  • The 5-Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, which is crucial for interacting with the amino acid residues in the active site of a target protein. It also serves as a key point for derivatization to explore the surrounding chemical space.

  • The 2-Methoxy Group: The methoxy group can influence the compound's lipophilicity and metabolic stability.[5][6][7][8][28] It can also form hydrogen bonds and participate in van der Waals interactions within a binding pocket.[5][28]

  • The 4,6-Dimethyl Groups: These methyl groups can provide favorable hydrophobic interactions and may also influence the orientation of the pyrimidine ring within the binding site of a target.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its structural features suggest its utility as a versatile building block for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. The protocols and insights provided in this guide offer a foundational framework for researchers to embark on the synthesis and biological evaluation of derivatives of this intriguing pyrimidine compound.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving 2-Methoxy-4,6-dimethylpyrimidin-5-OL Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important pyrimidine derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this multi-step synthesis.

I. Synthetic Pathway Overview & Core Principles

The synthesis of this compound is most effectively approached through a three-step sequence, starting from readily available precursors. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.

The proposed synthetic route is as follows:

  • Cyclization: Formation of the core pyrimidine ring structure, 4,6-dimethylpyrimidin-5-ol, from 3-chloro-2,4-pentanedione and formamide.

  • Halogenation: Selective bromination at the C2 position of the pyrimidine ring to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.

  • Nucleophilic Aromatic Substitution (SNA r): Introduction of the methoxy group at the C2 position via substitution of the bromine atom.

This pathway is designed to control regioselectivity and maximize the incorporation of the desired functionalities.

II. Detailed Experimental Protocols

Herein, we provide step-by-step methodologies for each stage of the synthesis. These protocols are a starting point for optimization in your specific laboratory setting.

Step 1: Synthesis of 4,6-dimethylpyrimidin-5-ol

This foundational step involves the construction of the pyrimidine ring. The reaction is a condensation between a β-dicarbonyl compound and an amidine source.

  • Reaction Principle: The reaction proceeds through the formation of an oxazole intermediate from 3-chloropentane-2,4-dione and formamide in formic acid, which is then treated with ammonia to yield the final pyrimidinol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.
3-chloro-2,4-pentanedione134.571.151.0
Formamide45.041.13~2.3
Formic Acid46.031.22Solvent
Ammonium Hydroxide (aq.)35.040.91Excess
Acetone58.080.791For workup

Procedure:

  • To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

  • Carefully add aqueous ammonium hydroxide dropwise until a basic pH is maintained.

  • Reflux the mixture for an additional 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Filter the solid, wash with cold acetone, and dry to obtain 4,6-dimethylpyrimidin-5-ol.

Step 2: Synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol

This step activates the C2 position for subsequent nucleophilic substitution.

  • Reaction Principle: The C2 position of the pyrimidine ring is susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is a common and effective brominating agent, however, for this specific transformation, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an appropriate solvent is utilized.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4,6-dimethylpyrimidin-5-ol124.141.0
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)285.98~0.7
Tetrahydrofuran (THF)72.11Solvent
Ethyl Acetate88.11For workup
Water18.02For workup

Procedure:

  • Dissolve 4,6-dimethylpyrimidin-5-ol in THF.

  • Add DBDMH to the solution.

  • Stir the resulting mixture at room temperature for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography (e.g., 10% to 40% EtOAc/Hexanes) to obtain 2-bromo-4,6-dimethylpyrimidin-5-ol.[1]

Step 3: Synthesis of this compound

This is the final and often most challenging step, where the yield can be significantly impacted by reaction conditions.

  • Reaction Principle: A nucleophilic aromatic substitution (SNA r) reaction where the methoxide ion displaces the bromide at the C2 position. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-bromo-4,6-dimethylpyrimidin-5-ol203.041.0
Sodium Methoxide54.021.1 - 1.5
Methanol (anhydrous)32.04Solvent
Dichloromethane84.93For workup
Water18.02For workup

Procedure:

  • Dissolve 2-bromo-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of ~7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or silica gel column chromatography to obtain pure this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My yield for the initial cyclization (Step 1) is low. What are the likely causes?

A1: Low yields in the formation of 4,6-dimethylpyrimidin-5-ol can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reflux times are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Purity of Starting Materials: Impurities in the 3-chloro-2,4-pentanedione or formamide can lead to side reactions. It is advisable to use high-purity reagents.

  • pH Control during Workup: The pH during the addition of ammonium hydroxide is critical. Insufficiently basic conditions can lead to incomplete reaction of the oxazole intermediate.

  • Product Loss During Isolation: The product has some solubility in acetone. Ensure the washing of the filtered product is done with cold acetone and is performed quickly to minimize loss.

Q2: I am observing multiple spots on my TLC after the bromination (Step 2). What are these byproducts?

A2: The bromination step can sometimes lead to side products:

  • Over-bromination: Although less common at the C4/C6 positions due to the presence of the methyl groups, it is a possibility. Using the correct stoichiometry of DBDMH is critical.

  • Degradation: The pyrimidine ring can be sensitive. Ensure the reaction is carried out at the recommended temperature to avoid degradation.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting pyrimidinol on your TLC. Ensure sufficient reaction time and the activity of your brominating agent.

Q3: The final methoxylation step (Step 3) is not proceeding to completion, or I am getting a low yield. How can I optimize this?

A3: The nucleophilic substitution is a critical point for yield optimization.

  • Moisture: The presence of water can consume the sodium methoxide and hinder the reaction. Ensure you are using anhydrous methanol and that your glassware is thoroughly dried.

  • Temperature Control: The initial addition of sodium methoxide should be done at a low temperature to control the exothermicity of the reaction. However, allowing the reaction to proceed at room temperature or even gentle heating after the addition may be necessary to drive it to completion.

  • Stoichiometry of Sodium Methoxide: An insufficient amount of base will result in an incomplete reaction. It is common to use a slight excess (1.1 to 1.5 equivalents) to ensure full conversion.

  • Purity of the Bromo-intermediate: Impurities from the previous step can interfere with the methoxylation. Ensure your 2-bromo-4,6-dimethylpyrimidin-5-ol is of high purity.

Q4: How do I best purify the final product?

A4: The purification of this compound can be achieved by:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.

  • Silica Gel Chromatography: For oily or highly impure products, column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrimidine ring can be protonated. This property can be exploited for purification through acid-base extraction to separate the product from non-basic impurities.

IV. Analytical Characterization

Proper characterization of intermediates and the final product is essential for confirming the success of your synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see singlets for the two methyl groups on the pyrimidine ring, a singlet for the methoxy group, and a signal for the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring. Aromatic methoxy groups typically appear around 3.8-4.0 ppm.[2]

  • ¹³C NMR: The carbon signals for the pyrimidine ring will appear in the aromatic region. The methoxy carbon will have a characteristic signal around 55-60 ppm.[2]

Mass Spectrometry (MS):

  • Electron Impact (EI) or Electrospray Ionization (ESI) can be used to determine the molecular weight of the product. The fragmentation pattern can provide structural information. Common fragmentation patterns for pyrimidines involve the loss of small molecules like HCN or radicals from the substituents.[1][3]

V. Visualizing the Workflow

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthesis_Workflow Start 3-chloro-2,4-pentanedione + Formamide Step1 Step 1: Cyclization (Reflux in Formic Acid, then NH4OH) Start->Step1 Intermediate1 4,6-dimethylpyrimidin-5-ol Step1->Intermediate1 Step2 Step 2: Bromination (DBDMH in THF) Intermediate1->Step2 Intermediate2 2-bromo-4,6-dimethylpyrimidin-5-ol Step2->Intermediate2 Step3 Step 3: Methoxylation (NaOMe in MeOH) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed MonitorReaction Monitor Reaction Progress (TLC/HPLC) Start->MonitorReaction CheckPurity Check Purity of Starting Materials IncompleteReaction Incomplete Reaction? MonitorReaction->IncompleteReaction OptimizeConditions Optimize Reaction Conditions OptimizeConditions->CheckPurity IncompleteReaction->OptimizeConditions Yes SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No SideReactions->CheckPurity No SideReactions->OptimizeConditions Yes

Caption: Troubleshooting flowchart for low yield.

VI. References

  • Albert, A. (1952). Journal of the Chemical Society, 4219.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from --INVALID-LINK--

  • Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. --INVALID-LINK--

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. --INVALID-LINK--

  • ChemicalBook. (2025). 2-Hydroxypyrimidine. Retrieved from --INVALID-LINK--

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. --INVALID-LINK--

  • Google Patents. (n.d.). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Retrieved from --INVALID-LINK--

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Thompson, A. L., & Fallis, I. A. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 857–862. --INVALID-LINK--

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Preparation of methoxypyrimidines 14 and 15. ResearchGate.

  • Al-Jaber, H. I. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969. --INVALID-LINK--

  • Biosynth. (n.d.). 2-Bromo-4,6-dimethylpyrimidine. Retrieved from --INVALID-LINK--

  • Fun, H.-K., et al. (2010). Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. --INVALID-LINK--

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. --INVALID-LINK--

  • PubChem. (n.d.). 2-Methoxypyrimidine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6. Retrieved from --INVALID-LINK--

  • Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 541–549. --INVALID-LINK--

  • ChemistryViews. (2021). Methoxylation of Aryl Bromides.

  • Asaruddin, A., et al. (2011). 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. --INVALID-LINK--

  • Wang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(3), M1001. --INVALID-LINK--

  • Szabó, D., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5621. --INVALID-LINK--

  • Chambers, R. D., et al. (1970). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic, 2331.

  • ChemicalBook. (n.d.). 2-Amino-5-bromo-4,6-dimethylpyrimidine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Dimethylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethylpyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common and uncommon challenges encountered during the synthesis of dimethylpyrimidine derivatives.

Introduction

The synthesis of substituted pyrimidines, particularly dimethylpyrimidines, is a cornerstone of medicinal chemistry and materials science. These scaffolds are integral to a vast array of biologically active molecules. However, their synthesis is often plagued by competing side reactions that can significantly reduce yields and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions, with a focus on the widely employed Pinner and Biginelli condensation reactions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Pinner Synthesis and Related Condensations

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of 4,6-dimethylpyrimidines, acetylacetone is a common starting material.

Question 1: My Pinner synthesis of 2-amino-4,6-dimethylpyrimidine has a low yield and a complex mixture of byproducts. What are the likely culprits?

Answer:

Low yields in the Pinner synthesis of 2-amino-4,6-dimethylpyrimidine are often attributable to three primary issues: hydrolysis of starting materials and intermediates, self-condensation of the dicarbonyl compound, and incomplete cyclization.

  • Hydrolysis: Amidines and their salts are often hygroscopic and can hydrolyze if exposed to moisture. The key imidate salt intermediate (the Pinner salt) is also highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.

    • Causality: Water acts as a competing nucleophile, attacking the electrophilic carbon of the protonated nitrile or the imidate intermediate. This pathway is often kinetically favorable if water is present.

    • Mitigation Strategy:

      • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Amidine Quality: Use freshly prepared or high-purity amidine hydrochloride. If you suspect your amidine salt has absorbed moisture, it can be dried under vacuum.

      • In Situ Amidine Formation: Liberating the free amidine in situ from its salt using a strong base (e.g., sodium ethoxide) in an anhydrous solvent immediately before the addition of the dicarbonyl compound can minimize its exposure to atmospheric moisture.

  • Self-Condensation of Acetylacetone: Acetylacetone can undergo self-condensation under basic conditions, leading to a variety of polymeric byproducts and reducing the amount of dicarbonyl available for the main reaction.

    • Causality: The acidic methylene protons of acetylacetone can be deprotonated by the base, and the resulting enolate can attack another molecule of acetylacetone.

    • Mitigation Strategy:

      • Controlled Base Addition: Add the base (e.g., sodium ethoxide solution) dropwise to the reaction mixture containing the amidine salt first to generate the free amidine, and then add the acetylacetone. This avoids exposing the acetylacetone to a high concentration of base for an extended period.

      • Temperature Control: Keep the temperature low during the base addition and initial stages of the reaction to disfavor the self-condensation pathway.

  • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, especially if there is steric hindrance or if the reaction conditions are not optimal.

    • Causality: The final intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon to form the pyrimidine ring has a specific activation energy.

    • Mitigation Strategy:

      • Increase Temperature: After the initial addition of reactants, heating the reaction mixture to reflux provides the necessary activation energy for the ring closure and subsequent dehydration.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Workflow for Troubleshooting Pinner Synthesis

start Low Yield in Pinner Synthesis check_hydrolysis Check for Hydrolysis (e.g., ester byproducts in NMR/MS) start->check_hydrolysis check_purity Assess Starting Material Purity start->check_purity check_cyclization Investigate Incomplete Cyclization start->check_cyclization self_condensation Check for Self-Condensation (polymeric baseline on TLC) start->self_condensation hydrolysis_solution Solution: 1. Use anhydrous solvents. 2. Dry glassware thoroughly. 3. Run under inert atmosphere. check_hydrolysis->hydrolysis_solution If hydrolysis is suspected purity_solution Solution: 1. Use fresh/purified amidine salt. 2. Check purity of dicarbonyl. check_purity->purity_solution If purity is questionable cyclization_solution Solution: 1. Increase reaction temperature (reflux). 2. Extend reaction time. 3. Monitor by TLC. check_cyclization->cyclization_solution If starting materials remain condensation_solution Solution: 1. Control base addition (add dropwise). 2. Add dicarbonyl after amidine free-basing. 3. Maintain lower initial temperature. self_condensation->condensation_solution If self-condensation is evident

Troubleshooting workflow for the Pinner synthesis.
Part 2: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. While powerful, it is susceptible to several competing side reactions.

Question 2: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it, and how can I avoid it?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.

  • Causality: The Hantzsch reaction mechanism involves the condensation of an aldehyde with two equivalents of a β-dicarbonyl compound and an ammonia source. At higher temperatures, urea can decompose to produce ammonia, thus initiating the Hantzsch pathway.

  • Mitigation Strategy:

    • Temperature Control: This is the most crucial factor. Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer:

N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]

  • Identification:

    • NMR Spectroscopy: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy.

    • Mass Spectrometry: Analysis of the crude reaction mixture by mass spectrometry will show a molecular ion corresponding to the N-acylurea.

  • Prevention and Removal:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas. Using a slight excess of the aldehyde and β-ketoester relative to urea can sometimes be beneficial.

    • Catalyst Choice: The choice of catalyst can influence the rate of the desired Biginelli condensation versus the N-acylurea formation.

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[1] Careful selection of the recrystallization solvent is crucial.

Question 4: I am observing a significant amount of a Knoevenagel condensation product in my Biginelli reaction. How can I minimize this side reaction?

Answer:

The Knoevenagel condensation between the aldehyde and the β-ketoester can be a significant competing reaction, leading to the formation of an α,β-unsaturated dicarbonyl compound which may not cyclize efficiently.

  • Causality: This reaction is also acid or base-catalyzed and competes for the aldehyde and β-ketoester starting materials.

  • Mitigation Strategy:

    • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the key N-acyliminium ion intermediate from the aldehyde and urea, outcompeting the Knoevenagel pathway.

    • Catalyst Selection: The choice of catalyst can influence the relative rates of the Biginelli and Knoevenagel reactions. Screening different Lewis or Brønsted acids may be necessary.

    • One-Pot, Stepwise Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and urea first before adding the β-ketoester can minimize the Knoevenagel side product.

Competing Reaction Pathways in the Biginelli Synthesis

reactants Aldehyde + β-Ketoester + Urea biginelli Desired Biginelli Pathway reactants->biginelli Optimal Conditions hantzsch Hantzsch DHP Formation (Side Reaction) reactants->hantzsch High Temp, NH3 present knoevenagel Knoevenagel Condensation (Side Reaction) reactants->knoevenagel Suboptimal Stoichiometry n_acylurea N-Acylurea Formation (Side Reaction) reactants->n_acylurea Competing Pathway product Desired Dimethylpyrimidine Product biginelli->product byproduct1 Hantzsch Dihydropyridine hantzsch->byproduct1 byproduct2 α,β-Unsaturated Dicarbonyl knoevenagel->byproduct2 byproduct3 N-Acylurea n_acylurea->byproduct3

Overview of competing reaction pathways in the Biginelli synthesis.

Quantitative Data Summary

The choice of catalyst and solvent can have a profound impact on the yield and efficiency of dimethylpyrimidine synthesis. The following tables provide a comparative overview based on literature data.

Table 1: Comparison of Catalysts for the Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine [2]

CatalystSolventReaction TimeTemperatureYield (%)
Hydrogen ChlorideMethanol3 hours52°C90.2
Hydrogen ChlorideIsopropanol2 hours65°C80.7

Table 2: Influence of Solvent on Biginelli Reaction Yield

EntrySolventTime (h)Yield (%)
1Ethanol591
2Methanol685
3Acetonitrile881
4Dichloromethane1245
5THF1072
6Solvent-free195

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of acid at reflux temperature (for solvents) or 100°C (solvent-free).

Experimental Protocols

Protocol 1: General Procedure for the Pinner Synthesis of 2-Amino-4,6-dimethylpyrimidine [3]

This protocol provides a general framework for the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and a guanidine salt.

  • Materials:

    • Guanidine salt (e.g., guanidine nitrate or hydrochloride)

    • Acetylacetone

    • Aqueous alkaline medium (e.g., sodium carbonate solution)

    • Water

    • Brine solution (2.5%)

  • Procedure:

    • In a round-bottom flask, add the guanidine salt, sodium carbonate, and acetylacetone to water.

    • Heat the slurry to 95-100°C for approximately 2 hours.

    • Cool the slurry to room temperature and then further cool to 10°C in an ice bath for 1 hour.

    • Filter the resulting solid and wash the filter cake with a cold 2.5% brine solution.

    • The crude product can be further purified by recrystallization from hot water after treatment with activated carbon.

Protocol 2: Analytical Characterization of a Crude Biginelli Reaction Mixture by HPLC

This protocol provides a general method for the analysis of a crude reaction mixture from a Biginelli synthesis to identify the desired product and potential byproducts.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

    • Dilute the aliquot with the mobile phase (e.g., 1:100 dilution) in a volumetric flask.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength at which the product and expected byproducts have significant absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the desired product by comparing the retention time with that of a pure standard, if available.

    • Analyze the other peaks in the chromatogram. Byproducts like Hantzsch dihydropyridines are often less polar and may have longer retention times, while unreacted starting materials will be more polar and have shorter retention times.

    • Couple the HPLC to a mass spectrometer (LC-MS) for definitive identification of the molecular weights of the components of each peak.

References

Technical Support Center: Crystallization of 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxy-4,6-dimethylpyrimidin-5-OL. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrimidine derivative and encountering challenges during its crystallization. As a key intermediate in various synthetic pathways, obtaining this compound in a highly pure, crystalline form is often critical for downstream applications. This document provides in-depth, field-proven insights and structured protocols to diagnose and resolve common crystallization issues, ensuring you can achieve robust and reproducible results.

Section 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is essential to understand the inherent properties of this compound. Its structure, featuring both hydrogen bond donor (-OH) and acceptor (N, =O, -OCH₃) sites, dictates its interaction with various solvents.

PropertyValueImplication for Crystallization
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol Influences dissolution kinetics.[1]
Hydrogen Bond Donor Count 1Can form hydrogen bonds with protic solvents (e.g., alcohols, water).[1]
Hydrogen Bond Acceptor Count 4Can accept hydrogen bonds from protic solvents and interact with polar aprotic solvents (e.g., acetone, ethyl acetate).[1]
XLogP3-AA (Lipophilicity) 0.6Indicates moderate polarity, suggesting solubility in a range of polar organic solvents but limited solubility in non-polar solvents like hexanes.[1]
Topological Polar Surface Area 55.2 ŲSuggests the molecule has significant polar character, reinforcing its preference for polar solvents.[1]

This profile suggests that solvents like alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are excellent starting points for solubility screening. Due to its hydrogen bonding capabilities, the formation of solvates is a possibility that should be considered during characterization.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound separated as a liquid or "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" is a liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline lattice.[2] This is problematic because the oil phase often traps impurities and rarely solidifies into a pure, crystalline product.[3]

Primary Causes & Solutions:

  • High Degree of Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a high driving force for precipitation, where disorganized liquid-liquid separation is kinetically favored over the ordered process of crystal nucleation and growth.[2][4]

    • Solution: Decrease the rate of cooling. Insulate the crystallization vessel to ensure slow, gradual temperature reduction. If using an anti-solvent, add it dropwise to a vigorously stirred solution at a controlled temperature.[2]

  • Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the temperature of the crystallization solution.[3][5]

    • Solution: If impurities are suspected, consider a pre-purification step. An activated charcoal treatment of the hot solution can sometimes remove colored impurities or other contaminants that hinder crystallization.[3][6]

  • Inappropriate Solvent Choice: The solvent system may not be ideal for the compound's properties.[2][6]

    • Solution 1 (Reheat and Dilute): If oiling out occurs, reheat the mixture until a homogenous solution is reformed. Add a small amount of additional "good" solvent to decrease the supersaturation level upon cooling.[2][3]

    • Solution 2 (Change Solvent System): The compound may be too soluble in the chosen solvent. Switch to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, develop a co-solvent or anti-solvent system to better control the solubility profile.[2]

The following workflow provides a systematic approach to addressing an oiling out event.

G start Oiling Out Observed (Liquid droplets form) q1 Was supersaturation achieved too quickly? (e.g., rapid cooling) start->q1 q2 Is the solution temperature potentially above the impure compound's melting point? q1->q2 No sol1 Solution: Slow Cooling - Insulate the flask. - Use a programmed cooling bath. q1->sol1 Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution: Reheat & Dilute - Return to heat to redissolve oil. - Add 10-20% more solvent. q2->sol2 Yes sol5 Solution: Remove Impurities - Consider activated charcoal treatment or a pre-purification step. q2->sol5 Impurities Suspected sol3 Solution: Introduce Seed Crystals - Add seeds in the metastable zone (just below saturation temp). q3->sol3 Yes sol4 Solution: Change Solvent System - Screen for new solvents. - Develop a co-solvent or anti-solvent system. q3->sol4 No success Successful Crystallization sol1->success sol2->sol1 sol3->success sol4->success sol5->q3

Caption: Troubleshooting workflow for addressing oiling out events.

Q2: I'm getting very small, needle-like crystals or an amorphous powder. How can I grow larger, higher-quality crystals?

A2: The formation of very small crystals or amorphous solids is typically a result of rapid nucleation overwhelming crystal growth. When the rate of nucleation is much faster than the rate of growth, many small particles are formed simultaneously with no opportunity to develop into larger, more ordered crystals.

Key Control Strategies:

  • Reduce Supersaturation: Operate in the "metastable zone," where spontaneous nucleation is slow, but growth on existing crystal surfaces is favorable. This is achieved by cooling the solution very slowly or by adding anti-solvent at a much-reduced rate.[4]

  • Optimize Agitation: Stirring affects both nucleation and growth.[4] While gentle agitation is necessary for homogeneity, overly vigorous stirring can lead to secondary nucleation (breaking existing crystals into new nuclei), resulting in a smaller final crystal size.[4] Experiment with lower stirring speeds once crystal formation begins.

  • Use a Co-Solvent System: Sometimes, a single solvent is not ideal. A co-solvent can be used to fine-tune the solubility profile. For example, if your compound is highly soluble in ethanol, creating a mixture of ethanol and a poorer solvent like water or heptane can reduce the overall solubility and slow down the crystallization process, favoring growth over nucleation.[7]

Q3: My crystallization yield is very low. What are the common causes and solutions?

A3: Low yield is a common issue that can often be traced back to one of several experimental factors.

Troubleshooting Low Yield:

  • Incomplete Dissolution: If the compound was not fully dissolved in the hot solvent, any undissolved solid will be filtered out with impurities, leading to an immediate loss of yield.

    • Solution: Ensure you are using a sufficient volume of hot solvent to achieve a completely clear solution before cooling.

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even after cooling, as no solvent results in zero solubility.[3]

    • Solution: If you suspect excess solvent, you can try to boil some of it off to re-concentrate the solution and then attempt the cooling cycle again.[3] For future experiments, use the minimum amount of hot solvent required for complete dissolution.[8]

  • Insufficient Cooling: The solubility of the compound at the final temperature determines the maximum theoretical yield.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for at least an hour to maximize the precipitation of the product from the cold mother liquor.[8]

  • Washing Losses: Washing the collected crystals with room-temperature solvent can redissolve a portion of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold crystallization solvent to remove residual mother liquor without significantly dissolving the product.[8]

Q4: How do I select the best starting solvent or solvent system?

A4: Solvent selection is the most critical step in developing a successful crystallization process.[9] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[8]

Systematic Screening Approach:

  • Single Solvent Screening: Based on the molecule's polarity, test small amounts of the compound (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) from different chemical classes.

    • Good Candidates: The solid should be largely insoluble at room temperature but dissolve completely upon heating. Crystals should reappear upon cooling.

    • Poor Candidates: The solid dissolves immediately at room temperature (too soluble) or remains insoluble even at the solvent's boiling point (not soluble enough).

  • Binary Solvent Systems (Co-solvent / Anti-solvent): If no single solvent is ideal, use a binary system.[7]

    • Dissolve the compound in a "good" solvent where it is highly soluble.

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity (cloudiness) persists.

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Table of Suggested Screening Solvents:

Solvent ClassExample SolventsRationale
Alcohols Ethanol, Isopropanol, MethanolProtic solvents that can engage in hydrogen bonding with the -OH and N atoms of the pyrimidine ring.[8]
Esters Ethyl AcetateA polar aprotic solvent of intermediate polarity, often providing a good solubility gradient with temperature.[8]
Ketones AcetoneA polar aprotic solvent that is a good starting point for many organic compounds.[8]
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, particularly in anti-solvent systems.[10]
Hydrocarbons Heptane, Hexane, TolueneLikely to be poor solvents on their own but are excellent as anti-solvents when paired with a more polar "good" solvent.[8]
Q5: I suspect I have different crystal forms (polymorphs). How can I control this?

A5: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[11][12] These different forms can have distinct physical properties, including solubility, stability, and melting point.[12] Controlling polymorphism is critical in pharmaceutical development.

Factors Influencing Polymorph Formation:

  • Solvent: The choice of solvent is a primary determinant of the resulting polymorphic form due to specific solute-solvent interactions that can stabilize one form over another during nucleation.[11][13]

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.[4][12] Crystallizing at a specific temperature can favor the formation of the desired form.

  • Supersaturation & Cooling Rate: High supersaturation levels often favor the formation of kinetically stable (metastable) forms, while lower supersaturation and slower cooling rates tend to produce the most thermodynamically stable form.[4][11]

Control Strategy: To ensure you are consistently producing the same form, you must precisely control and document your crystallization protocol. Any change in solvent, cooling rate, or temperature can potentially lead to a different polymorph. If you need to produce a specific polymorph, you must screen various conditions and use characterization techniques (e.g., PXRD, DSC) to identify the conditions that yield the desired form.

Section 3: Standard Operating Protocols

The following protocols provide detailed, step-by-step methodologies for key crystallization workflows.

Protocol 1: Controlled Cooling Crystallization

This is the most common crystallization technique and is a good starting point if a suitable single solvent has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring the mixture. Continue adding solvent until the solid is completely dissolved.[8]

  • Clarity Check: Observe the solution at its boiling point. If it is not completely clear (i.e., contains insoluble impurities), perform a hot filtration step.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it inside a larger beaker.

  • Induce Crystallization (If Necessary): If no crystals form after the solution has cooled significantly, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure compound.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 30-60 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[8]

  • Drying: Allow the crystals to dry completely, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all common solvents for cooling crystallization or when a specific polymorph is desired.

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of precipitation.

  • Re-dissolution (Optional but Recommended): Gently warm the turbid mixture until it becomes a clear solution again.

  • Cooling & Crystal Growth: Allow the solution to cool slowly to room temperature, which should result in the controlled formation of crystals.

  • Isolation and Drying: Follow steps 5-8 from Protocol 1.

References

optimizing reaction conditions for pyrimidine synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing the reaction conditions for synthesizing pyrimidine derivatives, with a specific focus on the critical interplay of temperature and catalyst selection. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Troubleshooting Guide: Common Issues in Pyrimidine Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions in a question-and-answer format.

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

Answer:

Low yields in the Biginelli reaction are a common challenge and can often be traced back to several key factors related to your reaction setup.[1]

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are paramount. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1]

    • Troubleshooting Steps:

      • Catalyst Screening: If you are not using a catalyst, the addition of even a catalytic amount of a Brønsted or Lewis acid can significantly improve yields by facilitating the final cyclization and dehydration steps.[2] Consider screening a panel of Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which are often effective alternatives.[1]

      • Catalyst Activity: Ensure your catalyst is active. If you're using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate for your specific substrates.[2]

      • Catalyst Loading: The optimal catalyst loading can vary. Start with a low loading (e.g., 1 mol%) and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the sweet spot.

  • Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.

    • Troubleshooting Steps:

      • Moderate Temperature Increase: A moderate increase in temperature may be necessary to drive the reaction to completion.[2] However, excessively high temperatures can lead to the decomposition of starting materials, particularly urea, and favor the formation of byproducts.[2]

      • Temperature Optimization Study: Conduct small-scale experiments at a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux) to determine the optimal condition for your specific substrate combination.[3][4]

  • Solvent Effects: The solvent's polarity can significantly impact reaction rates and yields.[1]

    • Troubleshooting Steps:

      • Solvent Screening: While ethanol is a common solvent, exploring others like acetonitrile or even solvent-free conditions can lead to better outcomes.[1] Polar solvents are generally preferred.[1]

  • Purity of Reagents: Impurities in your starting materials (aldehyde, β-ketoester, and urea/thiourea) can introduce unwanted side reactions and lower the yield.[1]

    • Troubleshooting Steps:

      • Verify Purity: Ensure the purity of your reagents before starting the reaction. If necessary, purify them using standard laboratory techniques.

Question 2: I'm observing a significant fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at higher temperatures. This competing reaction pathway reduces the yield of your desired dihydropyrimidinone.[2]

Preventative Measures:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may exhibit a preference for one pathway over the other.[2]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyrimidine synthesis.

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are reagent stoichiometry, reaction temperature, reaction time, and the choice of catalyst and solvent.[1][5] Non-optimal conditions can lead to incomplete reactions, degradation of the product, or the formation of side-products.[5] It is crucial to monitor the reaction progress using techniques like TLC or HPLC.[5]

Q2: How do I select the right catalyst for my pyrimidine synthesis?

A2: Catalyst selection depends on the specific pyrimidine synthesis method and the substrates being used. For the Biginelli reaction, both Brønsted and Lewis acids are commonly employed.[1] Organocatalysts are also gaining traction as environmentally friendly alternatives.[6][7] A good starting point is to review the literature for similar transformations and then perform a catalyst screen with a small set of promising candidates.

Q3: Can pyrimidine synthesis be performed under "green" or sustainable conditions?

A3: Absolutely. There is a growing emphasis on developing sustainable methods for pyrimidine synthesis.[6][7] This includes the use of greener solvents (like water or ethanol), solvent-free reaction conditions, and recyclable catalysts.[3][6][7] Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.[8][9]

Data Summary: Catalyst and Temperature Effects

The following table summarizes the performance of various catalysts in the Biginelli reaction, highlighting the impact of reaction conditions on yield and reaction time.

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Yb(OTf)₃ (10 mol%)BenzaldehydeEthyl AcetoacetateUreaSolvent-free1000.595
InCl₃ (10 mol%)4-Cl-BenzaldehydeEthyl AcetoacetateUreaTHFReflux1294[10]
LiClO₄ (10 mol%)4-MeO-BenzaldehydeMethyl AcetoacetateUreaAcetonitrileReflux596[10]
NH₃(CH₂)₆NH₃SiF₆ (2 mol%)VariousEthyl AcetoacetateUreaEthanol401-285-95

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Biginelli Reaction

This protocol provides a framework for screening different catalysts to optimize the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or thiourea (1.5 eq)

  • Solvent (e.g., ethanol, 20 mL)

  • Catalyst to be screened (e.g., 1-10 mol%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Add the chosen solvent (20 mL) and the catalyst (e.g., 0.1-1.0 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[8]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure dihydropyrimidinone.[8]

Visualizations

Diagram 1: General Workflow for Pyrimidine Synthesis Optimization

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Troubleshooting & Optimization start Define Substrates reagents Select Initial Conditions (Solvent, Temp, Catalyst) start->reagents run_rxn Run Small-Scale Reaction reagents->run_rxn analyze Analyze Results (TLC, HPLC, NMR) - Yield - Purity - Byproducts run_rxn->analyze decision Results Acceptable? analyze->decision optimize Optimize Parameters: - Temperature - Catalyst Loading - Solvent decision->optimize No scale_up Scale-up Reaction decision->scale_up Yes optimize->run_rxn

Caption: A workflow for optimizing pyrimidine synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Pyrimidine Synthesis

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Impure Reagents start->cause4 sol1 Screen Catalysts (Lewis/Brønsted Acids) cause1->sol1 sol2 Optimize Temperature (e.g., 40-80°C) cause2->sol2 sol3 Screen Solvents (e.g., EtOH, ACN, Solvent-free) cause3->sol3 sol4 Purify Starting Materials cause4->sol4

References

Technical Support Center: 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-4,6-dimethylpyrimidin-5-OL. Given the specific nature of this substituted pyrimidine, this document provides a framework for investigating its stability and predicting its degradation pathways based on established chemical principles of related heterocyclic systems. We will explore potential degradation mechanisms, offer troubleshooting advice for common experimental challenges, and provide detailed protocols for conducting stability and degradation studies.

Compound Profile: this compound

Understanding the structural features of this compound is fundamental to predicting its chemical behavior. The molecule consists of a pyrimidine core, a heterocyclic aromatic ring analogous to the nucleobases found in DNA and RNA.[1] This core is functionalized with two methyl groups, a hydroxyl group, and a methoxy group.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[2]
CAS Number 345642-89-9[2]
Molecular Weight 154.17 g/mol Inferred from Formula
Key Functional Groups Pyrimidine Ring, Methoxy Group, Hydroxyl Group, Methyl GroupsN/A

The presence of the methoxy and hydroxyl groups on the electron-deficient pyrimidine ring are key sites for potential degradation. The methoxy group can be susceptible to hydrolysis, while the hydroxyl group can influence the electronic properties and reactivity of the ring.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on the degradation of other pyrimidine derivatives under various stress conditions.[3] The primary modes of degradation for such compounds are hydrolysis, oxidation, and photolysis.[4][5]

Hydrolytic Degradation (Acidic & Basic Conditions)

Hydrolysis is a common degradation pathway for compounds containing ether linkages, such as the methoxy group in this molecule.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the methoxy group's oxygen atom can be protonated, making the methyl group susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, resulting in the formation of 2,4-dimethylpyrimidine-5,X-diol (where X is the position of the former methoxy group) and methanol.

  • Base-Catalyzed Hydrolysis: In strongly basic conditions, the pyrimidine ring itself can be susceptible to nucleophilic attack and subsequent ring-opening.[6] The electron-withdrawing nature of the ring nitrogens facilitates this process. Cleavage of the pyrimidine ring typically leads to highly soluble, acyclic products such as β-alanine derivatives.[7]

cluster_hydrolysis Predicted Hydrolytic Degradation Pathway Parent 2-Methoxy-4,6-dimethyl- pyrimidin-5-OL Hydrolysis_Product 2,4-Dimethylpyrimidine-diol Derivative + Methanol Parent->Hydrolysis_Product Acidic Hydrolysis (H₃O⁺) Ring_Opening Acyclic Products (e.g., β-alanine derivatives) Parent->Ring_Opening Basic Hydrolysis (OH⁻, Δ)

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

Oxidizing agents can react with several sites on the molecule.

  • N-Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. This can alter the biological activity and solubility of the compound.

  • Methyl Group Oxidation: The methyl groups attached to the ring could potentially be oxidized to hydroxymethyl or carboxylic acid functionalities under strong oxidative stress.

Photolytic Degradation

Pyrimidine rings are known to be sensitive to UV radiation.[8] Exposure to light, particularly UV light, can induce a variety of photochemical reactions.

  • Photodimerization: Formation of cyclobutane pyrimidine dimers is a well-known photodamage mechanism in DNA.[8] While less common for free small molecules in solution, it remains a possibility.

  • Rearrangement and Ring Cleavage: UV energy can promote complex rearrangements or cleavage of the heterocyclic ring. The presence of substituents can influence the specific photochemical pathway.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimental work with potentially unstable compounds.

Q1: I'm observing a loss of my compound in aqueous solution during my assay. What are the likely causes and how can I fix it?

A1: This is a common issue related to compound stability. Several factors could be at play:

  • Cause - pH Instability: Your compound may be undergoing acid or base-catalyzed hydrolysis. The pH of your buffer system is critical.

  • Troubleshooting Steps:

    • Conduct a pH Stability Study: Prepare solutions of your compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time using HPLC. This will identify the optimal pH range for stability.[10]

    • Adjust Assay Conditions: If possible, adjust the pH of your assay medium to a more stable range identified in your study.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous solution before analysis.

  • Cause - Temperature Sensitivity: Higher temperatures accelerate degradation reactions.

  • Troubleshooting Steps:

    • Run Experiments at Lower Temperatures: If your assay permits, perform incubations on ice or at a reduced temperature.

    • Storage: Always store stock solutions at -20°C or -80°C to minimize degradation. It is advisable to aliquot stocks to avoid repeated freeze-thaw cycles.[10]

  • Cause - Light Sensitivity: The compound may be undergoing photolytic degradation from ambient or instrument light sources.

  • Troubleshooting Steps:

    • Protect from Light: Use amber vials or wrap your containers in aluminum foil.

    • Minimize Exposure: Keep samples in the dark as much as possible during preparation and analysis.

Q2: How do I confirm that my compound is degrading and identify the byproducts?

A2: The most reliable approach is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS).

  • Methodology:

    • Develop an HPLC Method: Create a gradient HPLC method that can separate your parent compound from potential impurities or degradation products. A C18 column is a good starting point.

    • Monitor Peak Area: Inject your sample at different time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound indicates degradation.

    • Look for New Peaks: The appearance of new peaks in the chromatogram corresponds to the formation of degradation products.

    • Use LC-MS for Identification: By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the new peaks. This mass information is crucial for proposing the structures of the degradation products.[11][12]

Q3: My results are inconsistent between experiments. Could this be related to compound degradation?

A3: Yes, inconsistency is a hallmark of using a degrading compound.

  • Cause: If the compound degrades significantly over the course of an experiment, the effective concentration changes, leading to variable results. This is especially true if the time between preparing the working solution and performing the assay varies.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use from a frozen stock.

    • Standardize Timelines: Be meticulous about standardizing the timing of your experimental steps.

    • Perform a Stability Check: As a quality control measure, analyze the concentration of your working solution at the beginning and end of your experiment using HPLC to ensure it has not significantly degraded.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the specificity of analytical methods.[4][13] The goal is to achieve partial (10-20%) degradation of the drug substance.[14]

Caption: Workflow for a comprehensive forced degradation study.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC or UHPLC system with UV/PDA detector and Mass Spectrometer

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber or UV lamp

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at time points as above.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature and protect from light. Withdraw aliquots at time points as above.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 60°C.

    • At each time point, withdraw a sample, dissolve in ACN, and analyze.

  • Photolytic Degradation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL in ACN:water).

    • Expose to UV light in a photostability chamber.

    • Keep a control sample wrapped in foil to protect from light.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method to determine the percentage of degradation and identify the m/z of any new peaks.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues observed in NMR spectra.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific issues you might encounter during your NMR experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your future analytical work.

Q1: I'm seeing more signals in my ¹H NMR spectrum than expected. What is the cause?

The structure of this compound suggests a simple ¹H NMR spectrum: a singlet for the C5-OH proton, a singlet for the methoxy protons, and two singlets for the C4 and C6 methyl groups. The absence of a proton at the C5 position in the primary structure means there should be no pyrimidine ring proton signal. The appearance of extra peaks points to one or more of the following phenomena.

Potential Cause 1: Impurities

Impurities are the most common source of unexpected NMR signals. These can be introduced during synthesis, workup, or sample preparation.

  • Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, dichloromethane, acetone) can be notoriously difficult to remove completely and are a frequent source of extra peaks.[1]

  • Water: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere, typically appearing as a broad singlet whose chemical shift is solvent-dependent.[2]

  • Synthesis Byproducts: Depending on the synthetic route, unreacted starting materials or side-products may be present. Common pyrimidine syntheses can result in various regioisomers or incompletely cyclized products.[3][4]

  • Grease: Stopcock grease from glassware can appear as broad signals, usually in the aliphatic region of the spectrum.[2]

Potential Cause 2: Keto-Enol Tautomerism

Hydroxypyrimidines, particularly those with a hydroxyl group at position 5, can exist in equilibrium with their corresponding keto tautomers.[5][6] In this case, this compound (the enol form) can tautomerize to 2-Methoxy-4,6-dimethylpyrimidine-5(4H)-one (a keto form).

If the rate of interconversion between these two forms is slow on the NMR timescale, you will observe a separate set of peaks for each tautomer. This would effectively double the number of expected signals. The ratio of the tautomers can be highly dependent on the solvent, temperature, and concentration.[7][8]

Potential Cause 3: Sample Degradation

Pyrimidine rings can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or prolonged time in solution.[9] This can lead to the formation of new compounds with their own distinct NMR signals.

Systematic Troubleshooting Workflow

To diagnose the source of your unexpected peaks, follow this logical, step-by-step protocol. This workflow is designed to efficiently distinguish between impurities, tautomers, and other spectral artifacts.

G start Start: Unexpected Peaks Observed check_impurities Step 1: Check for Common Impurities Compare peak positions to known solvent shifts. start->check_impurities d2o_exchange Step 2: Perform D₂O Exchange Add a drop of D₂O, shake, and re-acquire spectrum. check_impurities->d2o_exchange If peaks don't match solvents... vt_nmr Step 3: Variable Temperature (VT) NMR Acquire spectra at elevated temperatures (e.g., 40°C, 60°C). d2o_exchange->vt_nmr conclusion_exchangeable Conclusion: Peak is an Exchangeable Proton (-OH) (Signal disappears or broadens). d2o_exchange->conclusion_exchangeable If -OH peak vanishes... two_d_nmr Step 4: 2D NMR Analysis Run HSQC and HMBC experiments. vt_nmr->two_d_nmr conclusion_tautomer Conclusion: Tautomers Present (Peaks coalesce at high temp, distinct correlations in 2D NMR). vt_nmr->conclusion_tautomer If unexpected peaks coalesce... conclusion_impurity Conclusion: Peaks are Impurities (No change with D₂O or temp, no correlation to main structure). two_d_nmr->conclusion_impurity two_d_nmr->conclusion_tautomer

Caption: A logical workflow for diagnosing unexpected NMR signals.

Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Exchangeable Protons [1]

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: Look for the disappearance or significant broadening of signals. The peak corresponding to the C5-OH proton should exchange with deuterium and vanish. Other exchangeable protons (e.g., from water impurity) will also disappear.

Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes

  • Standard Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 25°C).

  • Increase Temperature: Increase the sample temperature in increments (e.g., to 40°C, then 60°C, then 80°C), allowing the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra: Acquire a spectrum at each temperature.

  • Analyze: If tautomerism or rotamers are present, you may observe that pairs of peaks broaden and then coalesce into single, sharp peaks at higher temperatures as the rate of chemical exchange increases.

Frequently Asked Questions (FAQs)

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

While a definitive experimental spectrum is not widely published, we can predict the approximate chemical shifts based on the structure and data from similar pyrimidine derivatives.[10][11] The presence of the keto-enol tautomerism would result in two different sets of signals.

Assignment Enol Form (Predicted ¹H) Keto Form (Predicted ¹H) Enol Form (Predicted ¹³C) Keto Form (Predicted ¹³C)
C4/C6-CH₃ ~2.3-2.5 ppm (s, 6H)~2.2-2.4 ppm (s, 3H), ~1.8-2.0 ppm (d, 3H)~20-25 ppm~20-25 ppm, ~15-20 ppm
C2-OCH₃ ~3.9-4.1 ppm (s, 3H)~3.8-4.0 ppm (s, 3H)~55-60 ppm~55-60 ppm
C5-OH ~5.0-9.0 ppm (br s, 1H)N/AN/AN/A
C5-H (keto)N/A~3.5-4.5 ppm (q, 1H)N/A~40-50 ppm
C -RingN/AN/A~160-170 ppm (C2, C4, C6), ~130-140 ppm (C5)~160-170 ppm (C2, C6), ~180-190 ppm (C=O at C5)

Note: Chemical shifts are highly dependent on solvent and concentration. The keto form would exhibit splitting patterns (doublet, quartet) due to coupling between the new C5-H and the C4-CH₃ protons.

Q3: Can you illustrate the keto-enol tautomerism for this molecule?

Certainly. The equilibrium involves the migration of a proton from the hydroxyl group to the C4 position of the pyrimidine ring, creating a ketone at C5. This is a common phenomenon in heterocyclic chemistry.[12][13]

Caption: Keto-enol equilibrium for this compound.

Q4: My NMR spectrum has a rolling baseline and distorted peak shapes. How can I fix this?

These are common spectral artifacts that can obscure your real signals and make integration unreliable.[14][15]

  • Rolling Baseline: This is often caused by an issue with the first few data points of the Free Induction Decay (FID) before Fourier transformation. It can also occur if the receiver gain is set too high for a very concentrated sample.

    • Solution: Most NMR processing software has a baseline correction function. Applying an automatic or manual baseline correction can often flatten the spectrum. If the problem persists, re-acquiring the data with a lower receiver gain or after diluting the sample may be necessary.

  • Distorted Peak Shapes (Phasing Errors): If peaks are asymmetric (either pointing up or down from the baseline), this is a phasing issue.

    • Solution: Use the software's automatic phase correction first. If that is insufficient, you must perform a manual phase correction by adjusting the zero-order (PH0) and first-order (PH1) phase parameters until all peaks are symmetric and upright.[2]

By systematically applying these troubleshooting steps and considering the underlying chemical principles, you can confidently interpret your NMR spectra and resolve ambiguities arising from unexpected peaks.

References

Technical Support Center: Alternative Synthetic Routes to 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative synthetic routes for 2-Methoxy-4,6-dimethylpyrimidin-5-ol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific challenges encountered during synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its synthesis can present challenges, including low yields, difficult purification, and the formation of side products. This guide explores two primary alternative synthetic pathways, offering practical advice and the underlying chemical principles to enable successful and efficient synthesis.

Route 1: Nucleophilic Aromatic Substitution of 2-Bromo-4,6-dimethylpyrimidin-5-ol

This is arguably the most direct and promising route, starting from the corresponding 2-bromo derivative. The core of this strategy lies in a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced by a methoxide group.

Plausible Reaction Pathway

A 2-Bromo-4,6-dimethylpyrimidin-5-ol C This compound A->C SNAr Reaction B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C

Caption: Nucleophilic aromatic substitution of 2-bromo-4,6-dimethylpyrimidin-5-ol.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4,6-dimethylpyrimidin-5-ol

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-Bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in a mixture of anhydrous methanol and toluene (a 1:1 ratio is a good starting point).

  • Addition of Nucleophile: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction: Heat the reaction mixture to reflux (typically 65-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Troubleshooting Guide & FAQs for Route 1
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive sodium methoxide. 2. Insufficient reaction temperature or time. 3. Poor solubility of the starting material.1. Use freshly opened or properly stored sodium methoxide. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/LC-MS. 3. Increase the proportion of methanol in the solvent mixture to improve solubility.
Formation of Side Products 1. Competitive reaction with the hydroxyl group. 2. Decomposition at high temperatures.1. Consider protecting the hydroxyl group (e.g., as a silyl ether) before the substitution reaction, followed by deprotection. 2. Avoid excessive heating; determine the optimal reaction temperature through small-scale experiments.
Difficult Purification 1. Co-elution of starting material and product. 2. Presence of polar impurities.1. Optimize the chromatography eluent system; a shallow gradient may be necessary. 2. Consider an acidic or basic wash during the workup to remove corresponding impurities. Recrystallization from a suitable solvent system could also be an option.

Q1: Why is the 2-position of the pyrimidine ring susceptible to nucleophilic attack?

A1: In pyrimidine and other nitrogen-containing heterocycles, the carbon atoms at the 2-, 4-, and 6-positions are electron-deficient due to the electron-withdrawing nature of the nitrogen atoms. This makes them susceptible to nucleophilic attack. The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atoms, facilitates the SNAr mechanism.[1][2]

Q2: Can I use other methoxide sources?

A2: While sodium methoxide is common, potassium methoxide can also be used. In some cases, generating the methoxide in situ from sodium metal and anhydrous methanol is an option, though this requires stringent safety precautions.

Route 2: Diazotization of 2-Methoxy-4,6-dimethyl-5-pyrimidinamine

This alternative route involves the conversion of an amino group at the 5-position to a hydroxyl group via a diazonium salt intermediate. While this method is chemically sound, it can be more challenging due to the potential instability of the diazonium intermediate.

Plausible Reaction Pathway

A 2-Methoxy-4,6-dimethyl-5-pyrimidinamine C Diazonium Salt Intermediate A->C Diazotization (0-5 °C) B Sodium Nitrite (NaNO₂) Aqueous Acid (e.g., H₂SO₄) B->C D This compound C->D Hydrolysis (warming)

Caption: Synthesis via diazotization of the corresponding aminopyrimidine.

Detailed Experimental Protocol

Materials:

  • 2-Methoxy-4,6-dimethyl-5-pyrimidinamine[3]

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Amine Salt: Dissolve 2-Methoxy-4,6-dimethyl-5-pyrimidinamine (1.0 eq) in a dilute aqueous acid (e.g., 10% H₂SO₄) at room temperature.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise. The addition should be slow to control the exotherm and prevent the evolution of nitrogen oxides.

  • Hydrolysis of the Diazonium Salt: After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Then, allow the mixture to warm to room temperature, followed by gentle heating (e.g., 40-50 °C) to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group. The evolution of nitrogen gas should be observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting Guide & FAQs for Route 2
Issue Potential Cause(s) Recommended Solution(s)
Low Yield or Tar Formation 1. Instability of the diazonium salt at higher temperatures. 2. Unwanted side reactions of the diazonium salt (e.g., azo coupling).1. Strictly maintain the temperature between 0-5 °C during the diazotization step. 2. Ensure slow, controlled addition of the sodium nitrite solution. Use a slight excess of acid to prevent azo coupling.
Incomplete Reaction 1. Insufficient amount of sodium nitrite. 2. Incomplete hydrolysis of the diazonium salt.1. Use a slight excess (1.1-1.2 eq) of sodium nitrite. 2. Ensure adequate time and gentle warming for the hydrolysis step. Monitor for the cessation of nitrogen evolution.
Product is Difficult to Isolate 1. Product is partially soluble in the aqueous layer. 2. Emulsion formation during extraction.1. Perform multiple extractions with the organic solvent. 2. Add more brine during the workup to help break up emulsions.

Q1: Why is the temperature so critical in a diazotization reaction?

A1: Aryl diazonium salts are generally unstable and can decompose, especially at elevated temperatures. This decomposition can lead to a variety of unwanted side products and a lower yield of the desired product. Maintaining a low temperature (0-5 °C) ensures the stability of the diazonium intermediate until it can be converted to the final product.

Q2: Are there alternatives to aqueous acid for this reaction?

A2: For some substrates, non-aqueous diazotization methods using reagents like tert-butyl nitrite or isoamyl nitrite in an organic solvent can be employed. These methods might offer better control and solubility for certain starting materials.[4]

Summary of Alternative Routes

Parameter Route 1: Nucleophilic Substitution Route 2: Diazotization
Starting Material Availability Requires synthesis of the 2-bromo precursor.Requires synthesis of the 5-amino precursor.[3]
Number of Steps Potentially fewer steps if the bromo-compound is readily accessible.May involve more steps to synthesize the aminopyrimidine.
Reaction Conditions Generally requires reflux temperatures.Requires strict temperature control at low temperatures.
Potential Challenges Incomplete substitution, side reactions at the hydroxyl group.Instability of the diazonium intermediate, potential for side reactions.
Scalability Generally more amenable to scale-up.Can be challenging to scale up safely due to the instability of diazonium salts.

References

Validation & Comparative

Evaluating 2-Methoxy-4,6-dimethylpyrimidin-5-ol: A Comparative Analysis for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs, particularly in oncology.[1][2] This guide provides a comprehensive analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a sparsely characterized pyrimidine derivative. In the absence of direct biological data, we evaluate its potential by drawing objective comparisons to structurally related analogs with established activity. By examining the structure-activity relationships (SAR) of potent kinase inhibitors built on the same 4,6-dimethylpyrimidin-5-ol core, we establish a strong rationale and a clear experimental path for investigating this compound's potential as a novel therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the pyrimidine class.

The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine and its derivatives are of immense interest to medicinal chemists due to their diverse and significant biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] As a fundamental component of nucleic acids, the pyrimidine motif is well-recognized by biological systems, allowing derivatives to interact effectively with enzymes and other cellular components.[1]

In recent years, the pyrimidine scaffold has proven exceptionally valuable in the development of protein kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules can act as ATP-competitive inhibitors, occupying the ATP-binding site of a target kinase to block downstream signaling and halt malignant cell proliferation.[5] This guide focuses on this compound, a specific derivative whose potential has not yet been explored.

Profile of the Target Compound: this compound

A thorough literature search reveals no published biological activity for this compound. Its primary characterization is found in chemical databases and patent literature. Synthesis of a closely related precursor, 2-Methoxy-4,6-dimethyl-5-pyrimidinamine, has been described, suggesting its use as a chemical intermediate.[6]

The key physicochemical properties, computed by PubChem, provide a baseline for understanding the molecule.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Table 1: Physicochemical properties of this compound.

Selection of a Primary Comparative Analog

To build a robust hypothesis for the biological potential of our target compound, we have selected a structurally similar molecule with well-documented biological activity. A recent study detailed the design and synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as highly selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[7][8]

From this study, we select Compound 6O as our primary comparative analog. This molecule shares the identical 4,6-dimethylpyrimidin-5-ol core, differing only at the C2 position, where our target has a methoxy group (-OCH₃), Compound 6O has a substituted amino group.

Structural Comparison:

  • Target Compound: 2-Methoxy -4,6-dimethylpyrimidin-5-ol

  • Analog 6O: 2-Amino -4,6-dimethylpyrimidin-5-ol derivative (specifically, N-(2,6-difluoro-3,5-dimethoxyphenyl)-4,6-dimethyl-5-hydroxy-pyrimidin-2-amine)

This direct comparison allows for a focused analysis of how a subtle change at the C2 position—from a methoxy group to an amino group—can influence biological activity, providing a powerful framework for predicting the function of our target compound.

Comparative Analysis: Structure, Activity, and Mechanism

Structure-Activity Relationship (SAR) Insights

The study on Compound 6O and its related analogs provides critical SAR insights.[7] The pyrimidine core is essential for anchoring the inhibitor within the kinase's ATP-binding pocket, typically through hydrogen bonds with the "hinge region." The substituents at positions 2, 4, 5, and 6 then dictate potency and selectivity.

  • C4 and C6 Methyl Groups: The dimethyl groups on the pyrimidine ring in Compound 6O were found to be crucial for selectivity. They act as "gatekeepers," sterically hindering the molecule from binding to the ATP pockets of other kinases (FGFR1-3), thereby conferring high selectivity for FGFR4.[7] Our target compound shares this exact substitution pattern, suggesting it may also exhibit kinase selectivity.

  • C5 Hydroxyl Group: The 5-ol (-OH) group is a key interaction point, often forming a hydrogen bond with the kinase hinge region, which is a common feature of many pyrimidine-based inhibitors.

  • C2 Substituent: This is the key point of difference. In analog 6O, the C2-amino group acts as a crucial hydrogen bond donor and acceptor, linking to the hinge region of the kinase. In our target compound, the C2-methoxy group removes the hydrogen bond donating capability and introduces more steric bulk.

Hypothesis: The replacement of the C2-amino group with a C2-methoxy group would likely alter the binding mode and potency. While the ability to accept a hydrogen bond is retained via the oxygen atom, the loss of the N-H donor function may weaken the interaction with the kinase hinge. However, the methoxy group could potentially form favorable hydrophobic interactions in a different region of the pocket. This makes experimental validation essential.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive evidence of pyrimidine scaffolds as kinase inhibitors, we propose that this compound, if active, will function as an ATP-competitive inhibitor.[4][5][9] The pyrimidine ring is a bioisostere of the adenine base in ATP, allowing it to fit into the same binding site.

The proposed mechanism involves the compound occupying the ATP-binding cleft of a kinase, such as FGFR4. This prevents ATP from binding, thereby blocking the transfer of a phosphate group to downstream substrate proteins. This action inhibits the entire signaling cascade that is dependent on the kinase's activity.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Analog ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds to Active Site Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (Active) Cell_Signal Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Cell_Signal Pyrimidine 2-Methoxy-4,6- dimethylpyrimidin-5-ol Kinase_Inactive Inactive Kinase Pyrimidine->Kinase_Inactive Binds Competitively to Active Site No_Signal Signaling Blocked Kinase_Inactive->No_Signal Experimental_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep plate_assay Dispense Reagents into 384-well Plate compound_prep->plate_assay reagent_prep Prepare Kinase, Tracer, and Antibody Solutions reagent_prep->plate_assay incubation Incubate for 60 min at Room Temperature plate_assay->incubation read_plate Read TR-FRET Signal on Plate Reader incubation->read_plate data_analysis Calculate Emission Ratios and Determine IC50 read_plate->data_analysis end_point End data_analysis->end_point

References

A Comparative Guide to the Biological Activity of 2-Methoxy-4,6-dimethylpyrimidin-5-ol and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of the potential biological activity of 2-Methoxy-4,6-dimethylpyrimidin-5-ol against other notable pyrimidine derivatives. While direct experimental data for this compound is not extensively available in current literature, this guide will extrapolate its potential activities based on robust structure-activity relationship (SAR) studies of closely related analogs.[3] We will delve into the established anticancer, antimicrobial, and anti-inflammatory properties of the broader pyrimidine class, presenting supporting experimental data where available, and providing detailed protocols for the evaluation of these activities.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5] The position and nature of these substituents greatly influence the pharmacological profile of the resulting compound.[2]

Comparative Biological Activity: A Focus on Structural Analogs

In the absence of direct biological data for this compound, we turn our attention to its closest structural analogs to infer its potential therapeutic applications. A key area of interest is the anticancer potential, particularly in the context of kinase inhibition.

Anticancer Activity: Insights from FGFR4 Inhibition

A significant breakthrough in understanding the potential of dimethylpyrimidin-5-ol derivatives comes from a study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors .[6][7] FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma.

One of the lead compounds from this study, compound 6O , which incorporates the 2-amino-4,6-dimethylpyrimidin-5-ol core, demonstrated potent and selective inhibition of FGFR4.[6][7] The structural similarity between compound 6O and this compound (differing at the 2-position with an amino group versus a methoxy group) provides a strong rationale to investigate the latter for similar kinase inhibitory activity.

Table 1: Comparative FGFR Inhibitory Activity of a 2-amino-4,6-dimethylpyrimidin-5-ol Derivative (Compound 6O) and a Known FGFR4 Inhibitor (BLU9931) [6][7]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 6O >1000>1000>100023
BLU9931 2983585963

The high selectivity of compound 6O for FGFR4 over other FGFR isoforms is a critical attribute for minimizing off-target effects.[6][7] This selectivity is attributed to the specific interactions of the dimethylpyrimidine core within the ATP-binding pocket of the kinase. It is plausible that the 2-methoxy substitution in our target compound could modulate this binding and selectivity profile, warranting experimental verification.

Antimicrobial and Antifungal Potential

The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents.[4][8][9] Various studies have demonstrated that substitutions on the pyrimidine ring, including methoxy groups, can confer significant activity against a range of pathogens.

For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi.[8] Several of these compounds exhibited potent fungicidal activities, in some cases exceeding that of commercial fungicides. While the exact structures differ from this compound, these findings underscore the potential of the pyrimidine scaffold in developing new antifungal agents.

Another study on pyrimidine derivatives revealed that certain compounds exhibit excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[5] The structure-activity relationship in these studies often points to the importance of lipophilicity and the electronic nature of the substituents. The methoxy and dimethyl groups of this compound would contribute to its overall lipophilicity and electronic properties, suggesting a potential for antimicrobial activity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of well-established in vitro assays should be performed. The following are detailed protocols for evaluating its potential anticancer and antimicrobial activities.

Kinase Inhibition Assay (for Anticancer Activity)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as FGFR4.

Materials:

  • Recombinant human FGFR4 enzyme

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • Positive control (e.g., BLU9931)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the recombinant FGFR4 enzyme and the kinase substrate in the kinase buffer.

  • Add the kinase reaction mixture to the wells containing the compounds.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well containing the diluted compound with the microbial suspension.

  • Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (microorganism in broth without any compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the optical density at 600 nm.

  • The MIC is the lowest concentration that inhibits microbial growth by ≥90%.

Antimicrobial_Susceptibility_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls Compound_Dilution Serial Dilution of Test Compound in Plate Inoculate_Plate Inoculate Wells Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual/OD) Incubate->Read_MIC Positive_Control Positive Control (Known Antibiotic) Positive_Control->Inoculate_Plate Negative_Control Negative Control (No Compound) Negative_Control->Inoculate_Plate

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, the extensive research on structurally related pyrimidine derivatives provides a strong foundation for its potential as a bioactive molecule. The demonstrated efficacy of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors highlights a promising avenue for anticancer drug discovery.[6][7] Furthermore, the well-documented antimicrobial and antifungal properties of various substituted pyrimidines suggest that this compound may also possess valuable anti-infective activities.[4][5][8]

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis and in vitro screening of this compound to empirically determine its biological profile. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel pyrimidine derivatives.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methoxy-4,6-dimethylpyrimidin-5-OL, a pyrimidine derivative of interest. We will delve into the critical aspects of analytical method validation, drawing from internationally recognized guidelines to ensure data integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will not only outline the necessary validation parameters but also explore the rationale behind selecting appropriate analytical techniques and designing robust validation protocols.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the first critical step in developing a quantitative method. The choice depends on several factors, including the physicochemical properties of this compound, the sample matrix, the required sensitivity, and the intended application of the method. Here, we compare the most common and powerful techniques for the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[3][4] For this compound, which possesses a chromophore, UV detection provides a simple and robust means of quantification.

Advantages:

  • Robustness and Reliability: HPLC-UV is a well-established and highly reliable technique.

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV systems are less expensive to acquire and maintain.

  • Ease of Use: The technique is relatively straightforward to operate for routine analysis.

Limitations:

  • Moderate Sensitivity: While suitable for bulk drug analysis and formulation assays, it may lack the sensitivity required for trace-level quantification in biological matrices.

  • Potential for Interference: Specificity can be a challenge in complex matrices where other components may absorb at the same wavelength as the analyte.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[6][7] The analyte is first separated by HPLC and then ionized, and specific parent-daughter ion transitions are monitored for quantification.

Advantages:

  • High Sensitivity and Selectivity: LC-MS/MS is the gold standard for trace-level quantification in complex matrices like plasma or urine, offering exceptional specificity.[6]

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation of the analyte, aiding in peak identification.[8][9]

Limitations:

  • Higher Cost and Complexity: LC-MS/MS instruments are more expensive and require a higher level of expertise to operate and maintain.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and validation.

Gas Chromatography (GC)

Principle: GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. For non-volatile compounds like many pyrimidine derivatives, derivatization is often necessary to increase volatility.[10][11]

Advantages:

  • High Resolution: GC can provide excellent separation efficiency for complex mixtures.

  • Sensitive Detectors: A variety of sensitive detectors, including Flame Ionization Detection (FID) and Mass Spectrometry (MS), can be used.

Limitations:

  • Analyte Volatility: this compound is likely not sufficiently volatile for direct GC analysis, necessitating a derivatization step which can add complexity and potential for error.[11][12]

  • Thermal Degradation: The high temperatures used in GC can potentially degrade thermally labile compounds.

Recommendation: For the quantification of this compound, HPLC-UV is a suitable choice for assays of the bulk drug substance and formulated products where concentration levels are high. For trace-level quantification in biological matrices, such as in pharmacokinetic studies, LC-MS/MS is the superior technique due to its enhanced sensitivity and selectivity.[13]

The Blueprint for Reliability: Analytical Method Validation

Once an analytical technique is chosen and a method is developed, it must be validated to ensure it is fit for its intended purpose.[14] The validation process is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[15][16] The core validation parameters are discussed below, with a focus on their practical application to the quantification of this compound.

Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting Dev Develop Analytical Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A streamlined workflow for analytical method validation.

Key Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[5][17]

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is solely from the analyte of interest.Peak purity analysis (e.g., DAD), no interference at the retention time of the analyte from placebo, impurities, or degradation products.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase composition, pH, column temperature, and flow rate are varied.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification of this compound in a drug substance.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable buffer components)

  • Placebo (a mixture of all excipients in the final drug product, without the API)

Chromatographic Conditions (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm)

  • Injection Volume: 10 µL

Validation Experiments
  • Prepare Solutions:

    • Blank (mobile phase)

    • Placebo solution

    • Reference standard solution of this compound

    • Spiked placebo solution (placebo spiked with the reference standard)

    • A sample of the drug substance subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Procedure: Inject each solution into the HPLC system.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte. In the stressed sample, the analyte peak should be spectrally pure and well-resolved from any degradation product peaks.

  • Prepare Solutions: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration).

  • Procedure: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Prepare Solutions: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of the reference standard into the placebo.

  • Procedure: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug substance at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Procedure: These are typically determined based on the signal-to-noise ratio. Prepare a series of dilute solutions of the reference standard and inject them.

  • Data Analysis: Determine the concentrations that yield a signal-to-noise ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.

  • Confirmation: For the LOQ, demonstrate acceptable precision and accuracy by analyzing a minimum of five samples at this concentration.

  • Procedure: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Data Analysis: Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and there should be no significant change in the final calculated concentration.

Comparison of Method Performance

The following table provides a hypothetical comparison of the expected performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.995
Range 10 - 150 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 15.0%
LOQ ~1 µg/mL~0.1 ng/mL

This comparison highlights the trade-off between the robustness and cost-effectiveness of HPLC-UV for high-concentration samples and the superior sensitivity of LC-MS/MS for trace-level analysis.

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and accuracy of quantitative data. For this compound, the choice of analytical technique—be it HPLC-UV for routine quality control or LC-MS/MS for bioanalysis—must be justified based on the specific requirements of the analysis. A thorough validation following ICH guidelines is mandatory to demonstrate that the chosen method is fit for its intended purpose, thereby ensuring the quality and safety of the final pharmaceutical product. This guide provides a comprehensive framework for undertaking such a validation, empowering researchers and scientists to generate high-quality, defensible analytical data.

References

A Definitive Guide to the Structural Elucidation of 2-Methoxy-4,6-dimethylpyrimidin-5-ol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Pyrimidine Scaffolds

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their biological activity is intrinsically linked to their specific substitution pattern. However, confirming this pattern can be a significant analytical challenge. For a molecule like 2-Methoxy-4,6-dimethylpyrimidin-5-ol, while 1D ¹H and ¹³C NMR can identify the constituent functional groups, they often fall short in unambiguously defining their positions on the pyrimidine ring. Several isomers could potentially fit the 1D spectral data, making definitive structural confirmation impossible without more advanced techniques.

This guide provides an in-depth, experimentally-grounded comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to resolve this ambiguity. We will move beyond a simple procedural outline to explain the causality behind the experimental choices, demonstrating a self-validating system for the unequivocal structural confirmation of this compound.

The Strategic Application of 2D NMR: A Multi-dimensional Approach to a 3D Problem

To overcome the limitations of 1D NMR, we turn to two-dimensional techniques that correlate nuclear spins through bonds, revealing the intricate connectivity of the molecular framework.[2][3] Each experiment provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment is the first step in mapping the proton network.[4] It identifies protons that are scalar-coupled, typically those separated by two or three bonds (²JHH, ³JHH).[5] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the delineation of spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive 2D experiment correlates proton signals directly to the heteronucleus (in this case, ¹³C) to which they are attached via a single bond (¹JCH).[7][8] Each cross-peak in an HSQC spectrum acts as a definitive link between a specific proton and its carbon, providing an unparalleled tool for assigning carbon resonances based on the more easily interpreted proton spectrum.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete carbon skeleton.[11][12] The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14] Crucially, it allows for the identification of connections to quaternary (non-protonated) carbons, which are invisible in HSQC, thereby bridging disparate spin systems and confirming the overall molecular architecture.[15]

Experimental Workflow: A Self-Validating Protocol

Rigorous and reproducible data acquisition is the foundation of accurate structural elucidation. The following protocol outlines the key steps and considerations for acquiring high-quality 2D NMR data.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous for compounds with exchangeable protons (like the -OH group) as it can slow down the exchange rate, making the proton more readily observable.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation and Initial Setup:

    • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz) equipped with a suitable probe.

    • Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[16]

    • Record standard 1D ¹H and ¹³C{¹H} spectra to serve as references and to determine the spectral widths for the 2D experiments.

  • 2D NMR Parameterization and Acquisition:

    • COSY: Utilize a gradient-selected COSY (gCOSY) pulse program. Key parameters include a spectral width covering all proton signals, approximately 256 increments in the F1 dimension, and 2-4 scans per increment.[17]

    • HSQC: Employ an edited HSQC sequence (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase). Set the central ¹³C frequency to ~100 ppm with a spectral width of ~180 ppm. Optimize the ¹JCH coupling constant to an average value of 145 Hz.[13]

    • HMBC: Use a gradient-selected HMBC pulse program (hmbcgplpndqf). The crucial parameter is the long-range coupling delay, which should be optimized for an average nJCH of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[15][18] Acquire data with 8-16 scans per increment to achieve adequate signal-to-noise.

The logical flow of this experimental process is depicted below.

Figure 1: Standard workflow for 2D NMR-based structural elucidation.

Data Interpretation: Assembling the Structural Puzzle

Let us assume the acquisition is complete. We will now analyze the hypothetical (yet chemically realistic) data to confirm the structure of this compound, numbered as shown below.

Numbered structure of this compound. This is a placeholder and should be replaced with an actual image if possible. For now, we will rely on the description. The structure has a pyrimidine ring. At position 2 is a methoxy group (OCH3). At position 4 is a methyl group (CH3). At position 5 is a hydroxyl group (OH). At position 6 is a methyl group (CH3). The methoxy group's carbon is C7 and its protons are H7. The C4-methyl group's carbon is C8 and its protons are H8. The C6-methyl group's carbon is C9 and its protons are H9. The hydroxyl proton is H5.
Figure 2: Proposed structure and numbering scheme for this compound.
Hypothetical 1D and 2D NMR Data Summary

The expected chemical shifts and key correlations are summarized in the table below.

Atom No.δ¹H (ppm)δ¹³C (ppm)HSQC CorrelationKey HMBC Correlations (from ¹H)
C2 -~165.0-H7
C4 -~162.0-H8, H9
C5 -~130.0-H5-OH, H8, H9
C6 -~158.0-H8, H9
C7 (-OCH₃) ~3.90 (s, 3H)~55.0C7C2
C8 (-CH₃) ~2.40 (s, 3H)~22.0C8C4, C5, C6
C9 (-CH₃) ~2.30 (s, 3H)~20.0C9C4, C5, C6
5-OH ~9.50 (s, 1H)--C5, C4, C6

Table 1: Predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound in DMSO-d₆.

Analysis of 2D Spectra
  • COSY Analysis: For this particular molecule, the COSY spectrum is expected to be simple. The three methyl singlets (H7, H8, H9) and the hydroxyl singlet (H5-OH) are isolated spin systems. Therefore, no cross-peaks would be observed, confirming the absence of proton-proton coupling pathways. This is, in itself, a valuable piece of information.

  • HSQC Analysis: The HSQC spectrum provides direct, one-bond connectivity evidence.[7] We would observe three cross-peaks:

    • A correlation between the proton signal at ~3.90 ppm and the carbon signal at ~55.0 ppm, definitively assigning these to the methoxy group (H7-C7).

    • A correlation between the proton signal at ~2.40 ppm and the carbon signal at ~22.0 ppm (H8-C8).

    • A correlation between the proton signal at ~2.30 ppm and the carbon signal at ~20.0 ppm (H9-C9). This allows for the unambiguous assignment of all protonated carbons.

  • HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.[18]

    • Connecting the Methyl Groups to the Ring:

      • The protons of the C4-methyl group (H8, ~2.40 ppm) will show correlations to three distinct carbons: their own carbon (C8, weak), and more importantly, to the quaternary carbons C4 (~162.0 ppm) and C5 (~130.0 ppm), and the protonated carbon C6 (~158.0 ppm).

      • Similarly, the protons of the C6-methyl group (H9, ~2.30 ppm) will show correlations to C6 (~158.0 ppm), C5 (~130.0 ppm), and C4 (~162.0 ppm). These correlations firmly establish the 1,3-relationship of the two methyl groups and their attachment points at C4 and C6.

    • Positioning the Methoxy Group:

      • The methoxy protons (H7, ~3.90 ppm) will show a single, crucial correlation to the quaternary carbon at ~165.0 ppm. This ³JCH coupling confirms that the methoxy group is attached to C2.

    • Positioning the Hydroxyl Group:

      • The hydroxyl proton (H5-OH, ~9.50 ppm), if observed clearly, will show correlations to the carbon it is attached to, C5 (~130.0 ppm), and to the adjacent carbons C4 and C6.

The diagram below visually summarizes these definitive HMBC correlations.

HMBC_Correlations mol This compound N1 N C2 C2 N3 N C4 C4 C5 C5 C6 C6 OCH3 H₇ (OCH₃) OCH3->C2 ³J CH3_4 H₈ (CH₃) CH3_4->C4 ²J CH3_4->C5 ³J CH3_4->C6 ³J OH_5 H₅ (OH) OH_5->C4 OH_5->C5 ²J OH_5->C6 CH3_6 H₉ (CH₃) CH3_6->C4 ³J CH3_6->C5 ³J CH3_6->C6 ²J

Figure 3: Key HMBC correlations confirming the molecular structure.

Comparison with an Alternative: Ruling Out Isomers

To underscore the power of this approach, consider a plausible isomer: 4-Methoxy-2,6-dimethylpyrimidin-5-ol. In this case, the HMBC correlations would be dramatically different. The methoxy protons would show a correlation to C4, not C2. One of the methyl group protons (at C2) would show correlations to C2 and N1/N3, while the other (at C6) would correlate to C6 and C5. These predicted correlations would clearly contradict the experimental data, providing a robust method for invalidating alternative structures.

Conclusion

The structural elucidation of substituted heterocycles like this compound demands more than simple 1D NMR analysis. A strategic combination of 2D NMR experiments provides a self-validating system for unambiguous confirmation. While COSY establishes the absence of coupled protons, HSQC definitively links protons to their attached carbons. The decisive evidence comes from the HMBC experiment, whose long-range correlations act as a molecular GPS, mapping the precise location of each substituent on the pyrimidine core. This multi-faceted approach not only confirms the desired structure but also provides the rigorous, high-confidence data essential for publication, patent filing, and advancing drug development programs.

References

cross-reactivity studies of 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing a cross-reactivity study for 2-Methoxy-4,6-dimethylpyrimidin-5-OL. Given the absence of publicly available cross-reactivity data for this specific molecule, this document establishes a foundational methodology based on established scientific principles. We will proceed by postulating a common scenario: the development of a competitive enzyme-linked immunosorbent assay (ELISA) for a primary target, and the need to assess the potential interference of this compound as a structurally related compound.

Introduction: The Rationale for Cross-Reactivity Assessment

In the field of analytical chemistry and drug development, immunoassays are a cornerstone for detecting and quantifying specific molecules. The accuracy of these assays hinges on the specificity of the antibody used. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte. This can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of the data.

This guide will use this compound as a case study to outline the principles and procedures for quantifying cross-reactivity. We will hypothesize that our primary target is the pesticide Sulfometuron-methyl , and this compound is a potential metabolite or synthetic precursor whose interference must be characterized. The structural similarities, particularly the pyrimidine core, make this a plausible and critical investigation.

Designing the Cross-Reactivity Study: A Strategic Approach

The experimental design is centered around a competitive indirect ELISA (ciELISA). In this format, the analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, and vice versa.

Selection of Potential Cross-Reactants

A logical selection of compounds to test for cross-reactivity is paramount. The selection should be based on structural similarity to the primary analyte. For our hypothetical study targeting Sulfometuron-methyl, the following compounds would be relevant to test alongside this compound:

  • Primary Analyte: Sulfometuron-methyl

  • Primary Test Compound: this compound

  • Secondary Analogs:

    • Metsulfuron-methyl (shares the pyrimidine-sulfonylurea structure)

    • Chlorsulfuron (another sulfonylurea herbicide)

    • 4,6-Dimethyl-2-pyrimidinamine (a common precursor)

Experimental Workflow

The workflow for assessing cross-reactivity involves generating a dose-response curve for the primary analyte and comparing it to the curves generated for the potential cross-reactants.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Assay cluster_signal Phase 3: Signal Generation & Reading cluster_analysis Phase 4: Data Analysis plate_prep Coat Microplate with Capture Antibody blocking Block Non-specific Binding Sites plate_prep->blocking reagent_prep Prepare Analyte and Cross-Reactant Dilutions blocking->reagent_prep competition Add Dilutions and Enzyme-Conjugate (Competition Step) reagent_prep->competition incubation1 Incubate competition->incubation1 wash1 Wash Plate incubation1->wash1 substrate Add Substrate wash1->substrate incubation2 Incubate (Color Development) substrate->incubation2 stop_rxn Stop Reaction incubation2->stop_rxn read_plate Read Absorbance (e.g., 450 nm) stop_rxn->read_plate curves Generate Dose-Response Curves read_plate->curves ic50 Calculate IC50 Values curves->ic50 cr_calc Calculate Cross-Reactivity (%) ic50->cr_calc

Caption: Workflow for a competitive indirect ELISA to determine cross-reactivity.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the ciELISA procedure for determining the cross-reactivity of this compound against a hypothetical antibody raised for Sulfometuron-methyl.

Materials:

  • 96-well microtiter plates

  • Anti-Sulfometuron-methyl antibody (capture antibody)

  • Sulfometuron-methyl-HRP conjugate (enzyme-labeled analyte)

  • Sulfometuron-methyl standard

  • This compound and other potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing (1): Decant the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing (2): Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the Sulfometuron-methyl standard and each potential cross-reactant (including this compound) in PBST.

    • Add 50 µL of each dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted Sulfometuron-methyl-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing (3): Repeat the washing step as in step 2.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The core of the analysis is to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

4.1. Generating the Inhibition Curve

First, normalize the absorbance data. The inhibition rate is calculated using the following formula:

Inhibition (%) = [1 - (Absorbance_sample / Absorbance_zero-analyte_control)] x 100

Plot the inhibition percentage against the logarithm of the concentration for each compound. This will generate sigmoidal dose-response curves.

4.2. Calculating the IC50

The IC50 value is determined from the dose-response curve for each compound. It represents the concentration of the analyte that displaces 50% of the labeled antigen from the antibody. Specialized software (e.g., GraphPad Prism, R) is typically used to fit the data to a four-parameter logistic curve to accurately calculate the IC50.

4.3. Calculating Cross-Reactivity

The percent cross-reactivity (%CR) is calculated by comparing the IC50 of the primary analyte to the IC50 of the test compound, using the following internationally recognized formula:

%CR = (IC50_primary_analyte / IC50_test_compound) x 100

G cluster_input Inputs cluster_calc Calculation cluster_output Output ic50_primary IC50 of Primary Analyte (e.g., Sulfometuron-methyl) formula (IC50_primary / IC50_test) * 100 ic50_primary->formula ic50_test IC50 of Test Compound (e.g., this compound) ic50_test->formula result Cross-Reactivity (%) formula->result

Caption: Logical flow for calculating the percent cross-reactivity (%CR).

Presenting the Data: A Comparative Table

The results should be summarized in a clear and concise table. The following is a hypothetical data set for our study.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Sulfometuron-methyl (Primary Analyte) 1.5 100
This compound350.00.43
Metsulfuron-methyl12.012.5
Chlorsulfuron25.55.9
4,6-Dimethyl-2-pyrimidinamine> 10,000< 0.01

Interpretation of Hypothetical Data:

  • This compound: Shows very low cross-reactivity (0.43%). This indicates that the antibody has a high degree of specificity against the primary analyte and is unlikely to produce a significant false positive in the presence of this compound.

  • Metsulfuron-methyl and Chlorsulfuron: Exhibit moderate cross-reactivity. Their presence in a sample could lead to an overestimation of the Sulfometuron-methyl concentration.

  • 4,6-Dimethyl-2-pyrimidinamine: Displays negligible cross-reactivity, suggesting the sulfonylurea bridge and the ester group are critical for antibody recognition.

Conclusion and Best Practices

This guide provides a robust framework for evaluating the cross-reactivity of this compound within the context of an immunoassay for a structurally related compound. The key to a successful study lies in a logical selection of test compounds, a meticulously executed experimental protocol, and accurate data analysis.

Key Takeaways for Researchers:

  • Causality: The choice of a competitive immunoassay format is deliberate; it directly measures the ability of a compound to compete for antibody binding sites, which is the definition of cross-reactivity.

  • Self-Validation: The inclusion of a standard curve for the primary analyte in every assay plate serves as an internal control, validating the performance of the assay on that day.

  • Authoritative Grounding: The calculation method for %CR is a widely accepted standard in the field, ensuring that the results are comparable to other studies.

By following this structured approach, researchers can confidently characterize the specificity of their antibodies and ensure the accuracy and reliability of their immunoassay data.

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Pyrimidinol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] These heterocyclic compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][4] This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel pyrimidinol derivatives, focusing on their efficacy as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[5][6][7]

I. The Rationale for a Multi-Assay Approach

A robust comparison of pyrimidinol derivatives necessitates a multi-pronged in vitro strategy. Relying on a single assay can be misleading, as it provides only a limited view of a compound's biological activity. By integrating cell viability, target engagement, and downstream signaling pathway modulation assays, we can construct a more complete and reliable efficacy profile for each derivative. This integrated approach allows for a thorough assessment of a compound's journey from interacting with its target to eliciting a cellular response.

Here is a conceptual workflow for the comprehensive in vitro comparison of pyrimidinol derivatives:

Pyrimidinol Derivatives In Vitro Efficacy Workflow cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Data Analysis & Comparison Compound_Library Pyrimidinol Derivatives Library Cell_Viability Cell Viability Assay (MTT/MTS) Compound_Library->Cell_Viability Dose-response Enzyme_Inhibition Enzyme Inhibition Assay (e.g., B-Raf V600E) Compound_Library->Enzyme_Inhibition Direct inhibition Data_Integration Data Integration & Efficacy Comparison Cell_Viability->Data_Integration IC50 values Target_Engagement Target Engagement Assay Enzyme_Inhibition->Target_Engagement Confirm cellular target binding Enzyme_Inhibition->Data_Integration IC50 values Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-ERK) Target_Engagement->Downstream_Signaling Validate on-target effect Downstream_Signaling->Data_Integration Mechanism of action

Caption: Overall workflow for the in vitro comparison of pyrimidinol derivatives.

II. Foundational Assay: Cell Viability

The initial step in evaluating the efficacy of any potential therapeutic is to determine its effect on cell viability.[8][9] Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used for this purpose due to their reliability and scalability.[8][9][10]

These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[8][9]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells with the B-Raf V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinol derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

III. Mechanistic Insight: Enzyme Inhibition and Target Engagement

While cell viability assays demonstrate a compound's cytotoxic or cytostatic effects, they do not confirm that the compound is acting on the intended target. Therefore, direct biochemical assays are crucial to confirm target engagement and quantify the inhibitory potency of the derivatives against the target kinase.[11][12][13]

For pyrimidinol derivatives designed to target the RAS-RAF-MEK-ERK pathway, a primary target is often the B-Raf kinase, particularly the V600E mutant which is prevalent in many cancers.[5][14][15]

Experimental Protocol: In Vitro B-Raf V600E Kinase Inhibition Assay

This assay measures the ability of the pyrimidinol derivatives to inhibit the phosphorylation of a substrate by the B-Raf V600E enzyme.

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant B-Raf V600E enzyme, a substrate (e.g., MEK1), and an ATP solution.

  • Compound Preparation: Prepare serial dilutions of the pyrimidinol derivatives in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound, and the B-Raf V600E enzyme. Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

IV. Confirming Cellular Mechanism: Downstream Signaling Analysis

To confirm that the observed cytotoxic effects are a result of on-target activity within the cellular context, it is essential to analyze the downstream signaling pathway.[16] For inhibitors of the RAS-RAF-MEK-ERK pathway, a key downstream marker is the phosphorylation of ERK (extracellular signal-regulated kinase).[6][17][18][19] A potent and specific inhibitor of B-Raf or MEK should lead to a decrease in the levels of phosphorylated ERK (p-ERK).[6][18] Western blotting is a standard technique used to detect changes in protein phosphorylation.[17][18]

RAS_RAF_MEK_ERK_Pathway RAS RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrimidinol_Derivative Pyrimidinol Derivative Pyrimidinol_Derivative->BRAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyrimidinol derivative.

Experimental Protocol: Western Blot for p-ERK
  • Cell Lysis: Treat cells with the pyrimidinol derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][20]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK. It is recommended to incubate overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody for total ERK.[17]

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

V. Data Interpretation and Comparative Analysis

The culmination of these assays is a comprehensive dataset that allows for a robust comparison of the pyrimidinol derivatives. The data should be organized in a clear and concise manner, such as in the table below, to facilitate direct comparison.

DerivativeCell Viability IC50 (µM)B-Raf V600E Inhibition IC50 (nM)p-ERK Inhibition (at 1 µM)
PD-01 0.550Strong
PD-02 2.1250Moderate
PD-03 > 10> 1000Weak
Control 0.225Strong

Key Considerations for Interpretation:

  • Potency: A lower IC50 value indicates higher potency.

  • Correlation: A strong correlation between the cell viability IC50 and the enzyme inhibition IC50, coupled with a significant reduction in p-ERK levels, suggests that the compound's cytotoxic effect is likely due to on-target inhibition of the RAS-RAF-MEK-ERK pathway.

  • Selectivity: While not covered in this guide, further assays to assess the selectivity of the compounds against other kinases are crucial for predicting potential off-target effects.

VI. Conclusion

By employing a systematic and multi-faceted in vitro testing strategy, researchers can effectively compare the efficacy of novel pyrimidinol derivatives. This comprehensive approach, which integrates cell viability, enzyme inhibition, and downstream signaling analysis, provides a solid foundation for identifying promising lead candidates for further preclinical and clinical development. The protocols and framework presented here offer a robust starting point for any drug discovery program focused on this important class of compounds.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrimidinols and QSAR in Modern Drug Discovery

Pyrimidine, a fundamental nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, and they exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[1][2] Pyrimidinols, a subclass characterized by one or more hydroxyl groups on the pyrimidine ring, are of particular interest due to their potential for diverse molecular interactions. The journey from a promising pyrimidinol scaffold to a clinically effective drug is, however, fraught with challenges, requiring extensive synthesis and testing of numerous analogs.

This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[3][4] QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5] By transforming molecular structures into numerical descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization, reducing the cost and time of drug discovery, and providing profound insights into the mechanisms of drug action.[6][7]

This guide provides a comparative analysis of various QSAR methodologies applied to pyrimidinol and broader pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the causality behind experimental choices, a breakdown of self-validating protocols, and a robust, reference-backed foundation for applying these techniques.

Pillar 1: A Comparative Analysis of QSAR Methodologies for Pyrimidinols

The choice of a QSAR methodology is critical and depends on the nature of the dataset and the specific research question. Different models offer varying levels of complexity and interpretability. Below, we compare several key approaches that have been successfully applied to pyrimidine derivatives.

2D-QSAR: The Foundation of Predictive Modeling

Two-dimensional QSAR models are often the first-line approach, utilizing descriptors calculated from the 2D representation of molecules. These models, particularly Multiple Linear Regression (MLR), are valued for their simplicity and ease of interpretation.[8]

A study on pyrimidine derivatives as larvicidal agents against Aedes aegypti successfully employed MLR to build a robust predictive model.[9][10] The researchers found that properties like hydrophobicity (logP), steric properties, and the pattern of substituent groups were directly responsible for the larvicidal activity.[9] Similarly, MLR has been used to model the activity of pyrimidines as HCV replication inhibitors and antileishmanial agents, demonstrating the broad applicability of this technique.[11][12]

Key Insight: 2D-QSAR is highly effective when the biological activity is primarily governed by global physicochemical properties like lipophilicity, electronic effects, and overall topology. Its strength lies in providing clear, interpretable equations that guide initial design strategies.

Non-Linear Models: Capturing Complex Relationships with Artificial Neural Networks (ANN)

Biological systems are inherently complex and often exhibit non-linear relationships between a drug's structure and its activity. When linear models like MLR fail to capture the full picture, non-linear methods such as Artificial Neural Networks (ANN) provide a powerful alternative.[13]

In a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a non-linear ANN model significantly outperformed a linear MLR model.[14] The ANN model yielded a much higher regression coefficient (R² = 0.998 vs. 0.889 for MLR), indicating its superior ability to model the complex interplay of descriptors influencing anticancer activity.[14] This superiority suggests that small changes in certain molecular properties can lead to disproportionately large changes in biological response, a phenomenon that linear models cannot adequately describe.

Key Insight: The outperformance of ANN models is a diagnostic tool in itself, signaling that the structure-activity landscape is complex and non-linear. While less directly interpretable than MLR, ANNs offer higher predictive accuracy for intricate biological systems.

3D-QSAR: Visualizing the Interaction Field with CoMFA and CoMSIA

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper, more intuitive understanding of the steric and electrostatic interactions between a ligand and its target. These methods require the 3D alignment of the molecules in a dataset and generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity.[15]

For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinones as antibacterial agents against MRSA revealed that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their activity.[16] The generated CoMFA and CoMSIA models (r² = 0.938 and 0.895, respectively) led to a clear design strategy: short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene ring are favorable for antibacterial potency.[16]

Key Insight: 3D-QSAR bridges the gap between statistical modeling and structure-based design. The visual output from CoMFA/CoMSIA provides chemists with an intuitive roadmap for modifying a lead compound to enhance its binding affinity.

Fragment-Based QSAR: Deconstructing the Molecule with G-QSAR

Group-Based QSAR (G-QSAR) is a fragment-specific approach that builds models based on descriptors calculated for individual substitution sites within a molecular scaffold.[1] This technique is exceptionally useful for understanding how different parts of a molecule contribute to its overall activity.

A comprehensive G-QSAR study modeled the antiviral, antimalarial, and anticancer activities of three distinct series of pyrimidine derivatives.[1] The models, which showed high statistical validity (e.g., r² = 0.923 for the antiviral model), identified the specific properties at each substitution site (R1, R2, R3) that were critical for each activity. For example, the antiviral model highlighted the importance of hydrophobicity at R1 and electronic characteristics at R2, providing highly specific guidance for rational drug design.[1]

Key Insight: G-QSAR offers a granular view of the SAR, allowing researchers to optimize different parts of a molecule independently to fine-tune its activity and properties. This is a powerful strategy for multi-parameter optimization in lead development.

Comparative Summary of QSAR Models for Pyrimidine Derivatives

QSAR Methodology Study Focus Key Descriptors/Fields Statistical Performance Primary Advantage Reference(s)
MLR (2D-QSAR) HCV Replication Inhibitors3D-MoRSE, RDF, GATS3eNot specified, but 6-parameter model was optimal.Simplicity and interpretability of the linear model.[11]
MLR & PLS (2D-QSAR) Larvicidal ActivitySteric properties, logP, Polar Surface Area (PSA)MLR model was most robust.Identifies key global physicochemical properties.[9]
MLR vs. ANN VEGFR-2 Inhibitors (Anticancer)5 selected descriptorsR² (MLR) = 0.889; R² (ANN) = 0.998ANN captured complex non-linear relationships better.[14]
G-QSAR Antiviral, Antimalarial, AnticancerR1_SLogP, R2_EState, R3_Polarizability, etc.r² (Antiviral) = 0.923; q² = 0.783Pinpoints contributions of specific molecular fragments.[1]
CoMFA/CoMSIA (3D-QSAR) PLK1 InhibitorsSteric, Electrostatic, Hydrophobic fieldsq² = 0.540; r² = 0.855 (CoMSIA)Provides visual contour maps for intuitive design.[15]
CoMFA/CoMSIA (3D-QSAR) Antibacterial (MRSA)Steric, Electronic, H-bond acceptor fieldsq² = 0.660; r² = 0.938 (CoMFA)Guides modifications based on 3D interaction fields.[16]

Pillar 2: The QSAR Workflow: A Self-Validating Protocol

A robust and trustworthy QSAR model is the product of a rigorous, multi-step process. Each step contains internal checks and balances to ensure the final model is statistically sound and predictive, not a result of chance correlation.

Experimental & Computational Protocol
  • Dataset Preparation & Curation:

    • Action: Select a series of pyrimidinol compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) against a single target.[5] The activity range should ideally span at least one logarithmic unit.[9]

    • Causality: A congeneric series tested under uniform assay conditions minimizes experimental variance, ensuring that differences in activity are primarily due to structural changes.

    • Validation: Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to normalize the data distribution, which is a prerequisite for linear regression modeling.[1]

  • Molecular Structure Generation and Optimization:

    • Action: Draw the 2D structures of all compounds using software like ChemSketch. Convert them to 3D structures and perform geometry optimization using a suitable computational chemistry method (e.g., DFT at the B3LYP/6-31G level).[12]

    • Causality: Energy minimization ensures that the molecules are in their lowest energy, most probable conformation. This is crucial for the accurate calculation of 3D descriptors.[1]

  • Calculation of Molecular Descriptors:

    • Action: Use specialized software (e.g., Dragon, PaDEL, VolSurf+) to calculate a wide range of molecular descriptors (1D, 2D, 3D).[9][17] These can range from simple constitutional descriptors (molecular weight) to complex quantum-chemical descriptors (HOMO/LUMO energies).[18]

    • Causality: The goal is to numerically capture the structural, physicochemical, and electronic properties of the molecules that could influence their biological activity. A diverse set of descriptors provides a comprehensive basis for model building.

  • Data Splitting and Variable Selection:

    • Action: Divide the dataset into a training set (typically ~80%) and a test set (~20%). The training set is used to build the model, while the test set is held back to evaluate its predictive power on "unseen" data.[14] Use a variable selection algorithm (e.g., stepwise selection, genetic algorithms) to choose a small subset of the most relevant descriptors from the large calculated pool.[6][19]

    • Causality: Data splitting is the cornerstone of model validation. A model that performs well only on the data it was trained on is overfitted and not generalizable. Variable selection prevents overfitting and reduces model complexity, adhering to the principle of parsimony.

  • Model Generation and Statistical Validation:

    • Action: Using the selected descriptors and the training set, generate the QSAR model using a chosen statistical method (e.g., MLR, ANN).

    • Causality & Validation: The quality of the model is assessed through a suite of statistical parameters. This is a self-validating system:

      • R² (Coefficient of Determination): Measures the goodness-of-fit for the training set. A value closer to 1 indicates a better fit.[14]

      • Q² or q² (Cross-validated R²): Assesses the internal predictive ability of the model using techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered acceptable.[15][20]

      • pred_r² (Predictive R² for the Test Set): This is the most critical metric. It measures the model's ability to predict the activity of the external test set compounds. A pred_r² > 0.6 is considered robust.[1][20]

      • F-test & p-value: Determine the statistical significance of the regression model.[15]

      • Y-randomization: A crucial test where the biological activity data is shuffled randomly to build new models. If the original model's statistics are significantly better than those of the randomized models, it confirms the model is not due to chance correlation.[16][20]

Pillar 3: Visualizing the QSAR Process and Relationships

Visual aids are essential for understanding complex workflows and the interplay of molecular properties.

The QSAR Development Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application Data_Selection Dataset Selection (Congeneric Series) Activity_Conversion Activity Conversion (e.g., pIC50) Data_Selection->Activity_Conversion Structure_Optimization Structure Optimization (Energy Minimization) Activity_Conversion->Structure_Optimization Descriptor_Calc Descriptor Calculation (Dragon, PaDEL) Structure_Optimization->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Gen Model Generation (MLR, ANN, CoMFA) Data_Split->Model_Gen Validation Rigorous Validation (Internal & External) Model_Gen->Validation AD_Check Applicability Domain Definition Validation->AD_Check Prediction Predict Activity of New Compounds AD_Check->Prediction Design Rational Design & Synthesis Prediction->Design

Caption: A standardized workflow for developing a robust and predictive QSAR model.

Key Descriptor Classes and Their Influence on Activity

Descriptors Activity Biological Activity Hydrophobic Hydrophobicity (e.g., SLogP) Hydrophobic->Activity Electronic Electronic Properties (e.g., EState, Polarizability) Electronic->Activity Steric Steric/Size (e.g., Molar Refractivity) Steric->Activity Topological 3D Shape/Topology (e.g., RDF, 3D-MoRSE) Topological->Activity

Caption: Major classes of molecular descriptors influencing the biological activity of pyrimidinols.

Conclusion and Authoritative Grounding

The application of QSAR to pyrimidinol derivatives has consistently proven to be a successful strategy for accelerating the discovery of new therapeutic agents across a wide range of diseases. The choice of methodology—from the interpretable 2D-QSAR models to the visually intuitive 3D-QSAR and the granular G-QSAR—should be tailored to the specific scientific question at hand. Linear models like MLR are excellent for identifying broad physicochemical trends, while non-linear methods like ANNs are better suited for complex biological systems.[14] For detailed, structure-based design, 3D-QSAR methods like CoMFA/CoMSIA remain unparalleled in their ability to guide synthetic chemistry efforts.[16]

The trustworthiness of any QSAR model hinges on a rigorous, multi-stage validation process.[20] By adhering to the protocols outlined in this guide—including proper dataset curation, robust statistical assessment, and external validation—researchers can develop predictive models that serve as reliable tools for prioritizing synthesis, screening virtual libraries, and ultimately, designing more potent and selective pyrimidinol-based drugs.

References

A Comparative Guide to the Synthetic Efficiency of Pyrimidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation in medicinal chemistry and materials science.[1][2] Pyrimidines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals and biologically active compounds, including nucleic acids.[1][3] The evolution of synthetic methodologies, from classical condensation reactions to sophisticated modern techniques, presents a spectrum of options, each with distinct advantages and limitations. This guide provides an in-depth, objective comparison of prominent pyrimidine synthesis methods, supported by experimental data, to inform your selection of the most suitable synthetic route.

Classical Approaches: The Biginelli and Pinner Reactions

The Biginelli and Pinner reactions represent foundational, one-pot methods for pyrimidine synthesis that have been refined over more than a century. While still widely used, their synthetic efficiency can vary significantly depending on the substrates and reaction conditions.

The Biginelli Reaction: A Three-Component Condensation

First reported in 1893 by Italian chemist Pietro Biginelli, this reaction is a multiple-component chemical process that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[4][5] The classical Biginelli protocol often suffers from low yields, particularly with substituted aromatic and aliphatic aldehydes, which has spurred the development of numerous modifications.[6]

Mechanism and Rationale: The reaction mechanism is believed to initiate with a rate-determining aldol condensation between the aryl aldehyde and ethyl acetoacetate.[4] This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[4][7] The choice of an acid catalyst is crucial to facilitate both the initial condensation and the final dehydration step.

Experimental Protocol: Classical Biginelli Synthesis of Dihydropyrimidinone

  • Reagents:

    • Aromatic aldehyde (e.g., benzaldehyde): 1 equivalent

    • β-ketoester (e.g., ethyl acetoacetate): 1 equivalent

    • Urea: 1.5 equivalents

    • Catalyst: Catalytic amount of HCl

    • Solvent: Ethanol

  • Procedure:

    • Combine the aldehyde, β-ketoester, and urea in a round-bottom flask containing ethanol.

    • Add a catalytic amount of concentrated HCl to the mixture.

    • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[1]

Advantages and Disadvantages:

Advantages Disadvantages
One-pot synthesisOften low to moderate yields with the classical protocol[6][8]
Readily available and inexpensive starting materialsLong reaction times
Simple experimental setupLimited substrate scope in the original method

To address the limitations of the classical approach, numerous modifications have been developed, including the use of Lewis acids, ionic liquids, and microwave irradiation, which can significantly improve yields and shorten reaction times.[9]

The Pinner Pyrimidine Synthesis: Condensation of 1,3-Dicarbonyls and Amidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form the pyrimidine ring.[10] This method is versatile, allowing for the synthesis of a wide range of substituted pyrimidines.

Mechanism and Rationale: The reaction proceeds through the initial formation of a vinylogous iminium species from the 1,3-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration lead to the aromatic pyrimidine ring. The choice of catalyst (acid or base) can influence the reaction rate and the formation of intermediates.

Experimental Protocol: Pinner Synthesis of a Substituted Pyrimidine

  • Reagents:

    • 1,3-dicarbonyl compound (e.g., acetylacetone): 1 equivalent

    • Amidine hydrochloride: 1.2 equivalents

    • Solvent: Ethanol

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol in a round-bottom flask.

    • Heat the solution to reflux and monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.[1]

Advantages and Disadvantages:

Advantages Disadvantages
Good yields for a variety of substratesRequires the synthesis of amidines, which can be unstable
Versatile for creating diverse substitution patternsSensitive to reaction conditions (pH, temperature)
Can be adapted for the synthesis of pyrimidinones and pyrimidinethionesPotential for side reactions if not carefully controlled

Modern Methods: Enhancing Efficiency and Sustainability

In recent years, a strong emphasis has been placed on developing more efficient, sustainable, and environmentally friendly methods for pyrimidine synthesis. These modern approaches often leverage catalysis and alternative energy sources to improve reaction outcomes.[11][12]

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[13] In pyrimidine synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles.[14][15]

Rationale: Microwave heating involves direct interaction with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This can accelerate reaction rates and minimize the formation of byproducts. Many microwave-assisted pyrimidine syntheses are also performed under solvent-free conditions, further enhancing their green credentials.[13]

Experimental Protocol: Microwave-Assisted Biginelli Reaction

  • Reagents:

    • Aldehyde: 1 equivalent

    • Ethyl acetoacetate: 1 equivalent

    • Urea/Thiourea: 1.2 equivalents

    • Catalyst: Sulfamic acid (catalytic amount)

    • Solvent: Solvent-free

  • Procedure:

    • Grind the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid together in a mortar and pestle.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate the mixture in a microwave synthesizer at a suitable power level (e.g., 300W) for 2-5 minutes.

    • After cooling, add cold water to the reaction mixture.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol.

Multicomponent Reactions (MCRs): Atom Economy and Diversity

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy.[11] The Biginelli reaction is a classic example of a three-component reaction. Modern MCRs for pyrimidine synthesis often employ sophisticated catalysts to achieve high yields and selectivity.

Iridium-Catalyzed Multicomponent Synthesis: A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols.[16] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, making it a highly sustainable method.[16] This approach allows for the regioselective synthesis of highly substituted and unsymmetrical pyrimidines with yields of up to 93%.[16]

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed pyrimidine synthesis methods based on published experimental data.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Classical Biginelli Aldehyde, β-ketoester, UreaHClEthanol3-48 hoursRefluxOften low to moderate
Modified Biginelli (Grindstone) Aldehyde, Ethyl acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-free20 minutesGrinding>90%[17]
Pinner Synthesis 1,3-dicarbonyl, AmidineAcid or BaseEthanolSeveral hoursRefluxGenerally good
Microwave-Assisted Aldehyde, Ethyl acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[2]
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2][16]

Visualizing the Synthetic Pathways

To further elucidate the methodologies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aldehyde Aryl Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Ketoester β-Ketoester Urea Urea Ureide Open-Chain Ureide Acyliminium->Ureide + Ketoester (Enol) DHPM Dihydropyrimidinone Ureide->DHPM Cyclization - H₂O

Caption: Mechanism of the Biginelli Reaction.

Pinner_Mechanism cluster_start_pinner Starting Materials cluster_intermediates_pinner Intermediates cluster_product_pinner Product Dicarbonyl 1,3-Dicarbonyl VinylogousAmide Vinylogous Amide Dicarbonyl->VinylogousAmide + Amidine Amidine Amidine CyclicIntermediate Cyclic Intermediate VinylogousAmide->CyclicIntermediate Intramolecular Nucleophilic Attack Pyrimidine Pyrimidine CyclicIntermediate->Pyrimidine Dehydration

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

General Experimental Workflow

Experimental_Workflow Start 1. Reagent Preparation (Stoichiometry & Purity Check) Reaction 2. Reaction Setup (Solvent, Catalyst, Atmosphere) Start->Reaction Heating 3. Heating & Monitoring (Conventional, Microwave, etc.) (TLC, LC-MS) Reaction->Heating Workup 4. Reaction Work-up (Quenching, Extraction) Heating->Workup Purification 5. Product Purification (Recrystallization, Chromatography) Workup->Purification Analysis 6. Characterization (NMR, IR, Mass Spec) Purification->Analysis

Caption: A generalized workflow for pyrimidine synthesis.

Conclusion and Future Outlook

The synthesis of pyrimidines has undergone significant evolution, with modern methods offering substantial improvements in efficiency, yield, and sustainability over classical approaches. While the Biginelli and Pinner reactions remain valuable tools in the synthetic chemist's arsenal, microwave-assisted synthesis and advanced multicomponent reactions are paving the way for more rapid and environmentally conscious drug discovery and development. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. As research continues, the development of even more efficient and selective catalytic systems will undoubtedly further expand the accessibility and utility of the pyrimidine scaffold.

References

A Researcher's Guide to Spectral Databases for Pyrimidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with pyrimidine-based compounds, access to reliable spectral data is paramount for structural elucidation, identification, and physicochemical characterization. This guide provides an in-depth comparison of prominent spectral databases, offering insights into their utility for pyrimidine research. We will delve into the scope of their collections, data integrity, and search functionalities, complemented by standardized experimental protocols for acquiring high-quality spectral data.

The Critical Role of Spectral Databases in Pyrimidine Research

Pyrimidines are fundamental heterocyclic scaffolds found in a vast array of biologically significant molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The ability to compare experimentally acquired spectra with established reference data is a cornerstone of modern chemical analysis. Spectral databases serve as invaluable repositories, accelerating research by:

  • Confirming molecular structures: Matching experimental spectra with database entries provides strong evidence for the identity of a synthesized or isolated compound.

  • Identifying unknown compounds: Spectral libraries are crucial for identifying novel pyrimidine derivatives or metabolites.

  • Understanding structure-property relationships: Analyzing trends in the spectral data of a series of pyrimidine analogues can offer insights into their electronic and structural properties.

This guide will focus on a selection of freely accessible and commercially available databases, evaluating their strengths and weaknesses in the context of pyrimidine chemistry.

Comparative Analysis of Freely Accessible Spectral Databases

Several publicly funded databases provide a wealth of spectral information at no cost. Here, we compare four of the most widely used resources: PubChem, the National Institute of Standards and Technology (NIST) Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and MassBank.

Database Comparison at a Glance
FeaturePubChemNIST Chemistry WebBookSDBSMassBank
Primary Focus Aggregator of chemical information, including spectra from various sources.Curated physicochemical and spectral data.Integrated spectral database for organic compounds.Mass spectrometry data repository.
Pyrimidine Coverage Extensive, with a vast number of pyrimidine-containing compounds.Good coverage of fundamental and commercially available pyrimidines.Moderate coverage of common organic compounds, including some pyrimidines.Growing collection, particularly for metabolomics-related pyrimidines.
Spectral Data Types NMR (1D & 2D), MS, IR, UV-Vis, Raman.MS, IR, UV-Vis, Gas Chromatography data.[1][2][3][4][5]NMR (¹H, ¹³C), MS, FT-IR, Raman, ESR.[6][7][8]MS (MS, MS/MS, MSn).
Data Quality & Validation Data is aggregated from multiple sources with varying levels of curation. Automated validation and cross-referencing are employed.[9][10]Data is critically evaluated by NIST scientists. Quality assurance programs are in place.[11][12][13][14][15]Most spectra are acquired and recorded at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan under controlled conditions.[7]Open-source repository with a defined submission and validation process. Data quality can vary by contributor.[16][17][18][19]
Search Functionality Highly versatile: text, structure, substructure, formula, and advanced search options.[20][21]Searchable by name, formula, CAS number, and structure.[2][3][4][5]Searchable by compound name, molecular formula, molecular weight, CAS number, and spectral peaks.[22][23]Text-based and peak-list searches are primary. Substructure search is also available.[24][25]
Accessibility Free and open access.Free and open access.Free and open access.Free and open access.
In-Depth Database Profiles

1. PubChem

PubChem stands out as a massive, open-access repository of chemical information, aggregating data from hundreds of sources.[20] Its strength lies in its sheer volume and the integration of diverse datasets.

  • Pyrimidine Content: A substructure search for the pyrimidine ring in PubChem yields hundreds of thousands of compounds, many of which have associated spectral data. This makes it an excellent starting point for exploring the spectral properties of a wide range of pyrimidine derivatives.

  • Data Integrity: As an aggregator, the quality of spectral data in PubChem can be heterogeneous. However, PubChem employs automated processes to validate and standardize information.[10][26] Researchers should critically evaluate the data source provided for each spectrum.

  • Search Capabilities: PubChem offers powerful and flexible search options, including the ability to draw a pyrimidine scaffold and search for all compounds containing that substructure.[21] This is invaluable for finding data on specific derivatives.

2. NIST Chemistry WebBook

The NIST Chemistry WebBook is a highly trusted source of critically evaluated chemical and physical data.[15]

  • Pyrimidine Content: The WebBook contains data for a significant number of fundamental and commercially important pyrimidine compounds.[1][2][3][4][5] While not as exhaustive as PubChem for novel derivatives, the data quality is generally very high.

  • Data Integrity: NIST is renowned for its rigorous data evaluation process.[11][12][13][14][15] The spectral data presented in the WebBook has been assessed by NIST scientists, providing a high degree of confidence.

  • Search Capabilities: The search interface allows for queries by chemical name, formula, CAS registry number, and structure, making it straightforward to locate data for known pyrimidine compounds.[2][3][4][5]

3. Spectral Database for Organic Compounds (SDBS)

SDBS is a dedicated, integrated spectral database for organic compounds, with a long history of providing high-quality, consistently measured data.[6][7][8]

  • Pyrimidine Content: SDBS contains spectra for a range of common pyrimidine derivatives. The collection is not as vast as PubChem's but is well-curated.

  • Data Integrity: A key strength of SDBS is that the majority of the spectra were measured at AIST under standardized conditions, ensuring a high level of consistency and reliability.[7]

  • Search Capabilities: SDBS allows searches by compound information and, importantly, by spectral peaks.[22][23] This "reverse search" functionality is particularly useful for identifying an unknown compound based on its spectral features.

4. MassBank

MassBank is an open-source repository focused on mass spectrometry data for small molecules, with a growing emphasis on metabolomics.[27]

  • Pyrimidine Content: The database contains a growing number of mass spectra for pyrimidine compounds, particularly those relevant to biological systems.

  • Data Integrity: As a collaborative platform, data is contributed by various research groups. While there is a submission and validation process, the level of curation may not be as stringent as that of NIST or SDBS.[16][17][18][19]

  • Search Capabilities: MassBank's primary search methods are based on compound names and peak lists.[24] It also supports substructure searching, which is beneficial for pyrimidine research.[25]

Workflow for Selecting a Freely Accessible Database

database_selection_workflow start Start: Need Spectral Data for a Pyrimidine Compound is_novel Is the compound novel or a complex derivative? start->is_novel is_common Is it a common or fundamental pyrimidine? is_novel->is_common No pubchem PubChem (Broadest coverage, structure search) is_novel->pubchem Yes need_ms Primarily need Mass Spectrometry data? is_common->need_ms No nist NIST WebBook (High-quality, curated data) is_common->nist Yes sdbs SDBS (Consistent data, peak search) need_ms->sdbs No massbank MassBank (MS-focused, metabolomics) need_ms->massbank Yes nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve 5-25 mg of pyrimidine compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). transfer Transfer solution to a clean, high-quality 5 mm NMR tube. dissolve->transfer filter Filter if any solid particulates are present. transfer->filter insert Insert the NMR tube into the spectrometer's spinner. filter->insert lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune and match the probe for the desired nucleus (¹H, ¹³C). shim->tune acquire Set acquisition parameters and acquire the spectrum. tune->acquire

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation. Given the presence of a pyrimidine core, a methoxy group, and a hydroxyl group (imparting phenol-like characteristics), we must treat 2-Methoxy-4,6-dimethylpyrimidin-5-ol as a hazardous substance. This necessitates a disposal plan that prevents its release into the environment and minimizes exposure to laboratory staff.

I. Hazard Assessment and Initial Precautions

Before commencing any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous substituted pyrimidines and phenol-containing compounds, this compound should be presumed to be:

  • An irritant: Capable of causing skin and serious eye irritation.[1][2]

  • Harmful if swallowed or inhaled: Acute toxicity is a potential concern.[3]

  • Environmentally hazardous: Discharge into sewer systems or the environment must be strictly avoided.[1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. Adherence to the following steps is crucial for safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, gloves, weigh boats, and absorbent materials from spill cleanup).

Crucially, this waste must be segregated from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.

Step 2: Containerization

Select a waste container that is:

  • Compatible: A high-density polyethylene (HDPE) or glass container is recommended.

  • Leak-proof: The container must have a secure, tightly fitting lid.

  • Clearly Labeled: Affix a hazardous waste label to the container before adding any waste.

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date when the first waste was added to the container.

Step 3: Accumulation and Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Away from sources of ignition and incompatible materials.

Keep the waste container closed at all times, except when adding waste.

Step 4: Scheduling a Professional Disposal

The ultimate and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with a detailed inventory of the waste.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [4]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS department immediately.

IV. Data Summary and Visualization

To facilitate a clear understanding of the disposal process, the following table and diagram are provided.

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary measure due to potential irritant, toxic, and environmental hazards of substituted pyrimidines and phenol-like compounds.
PPE Gloves, Goggles, Lab CoatTo prevent skin and eye contact with the potentially irritating compound.
Handling Location Chemical Fume HoodTo minimize the risk of inhalation of any dusts or aerosols.
Waste Container Labeled, sealed, compatibleTo ensure safe containment and clear communication of hazards.
Disposal Method Licensed Hazardous Waste VendorTo comply with regulations and ensure environmentally sound disposal.
Forbidden Disposal Drain or Regular TrashTo prevent environmental contamination and potential harm to public health.[4]

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Characterize Characterize as Hazardous Waste FumeHood->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Containerize Use Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Document Document Waste for Disposal ContactEHS->Document

Caption: A logical workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety and environmental responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-4,6-dimethylpyrimidin-5-OL (CAS: 345642-89-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of analogous pyrimidine derivatives is mandated to ensure personnel safety and prevent contamination.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous bioactive compounds.[1] Consequently, novel derivatives like this compound should be handled with the assumption of potential biological activity and associated hazards. Data from similar pyrimidine compounds suggest risks of skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount.[4] The primary objective is to minimize exposure through engineering controls, with PPE serving as the final barrier.

  • Ventilation: All work involving this compound, especially when handling the solid form or preparing solutions, must be conducted in a well-ventilated area.[5]

  • Containment: For procedures with a high likelihood of aerosol or dust generation, such as weighing, a certified chemical fume hood is mandatory to contain airborne particles.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE approach is essential to provide comprehensive protection against potential chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for splash hazards.[6][7]To protect against accidental splashes and airborne particles that could cause serious eye irritation.[3][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. A flame-resistant lab coat or impervious clothing is required.[2][6]To prevent skin contact, which may cause irritation.[3] Double-gloving is recommended for moderate to high-hazard activities.[4]
Respiratory Protection Work should be performed in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded or dust is generated, a full-face respirator or a NIOSH-approved N95 (or higher) respirator is recommended.[2][9]To prevent the inhalation of dust or aerosols that may cause respiratory tract irritation.[3][10] Surgical masks offer little to no protection from chemical exposure.[9]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for ensuring safety and preventing cross-contamination. The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.

Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent contamination. The following sequence should be followed:

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Recommended sequence for donning and doffing PPE.

Weighing the Solid Compound
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[4]

  • Handling: Use anti-static weighing paper or a tared container to handle the solid compound.

  • Cleaning: After weighing, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials used in this process as contaminated chemical waste.

Preparing Stock Solutions
  • Location: Conduct all solution preparation activities within a certified chemical fume hood.[4]

  • Procedure: Slowly add the solvent to the solid compound to avoid splashing.

  • Sonication: If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. Place these items in a clearly labeled, sealed, and chemically compatible waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate solvent and then washed with soap and water.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[3][5]

  • Eye Contact: Flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][5]

  • Spill: Evacuate the immediate area and ensure it is well-ventilated. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[5]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.